molecular formula C15H22BrN3O2 B596018 tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate CAS No. 1314985-71-1

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

カタログ番号: B596018
CAS番号: 1314985-71-1
分子量: 356.264
InChIキー: UEPRIGMZKJEVEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate is a high-value chemical intermediate certified for use in global pharmaceutical research and development under ISO quality systems . This compound belongs to the privileged N-aryl piperazine class , a structure frequently identified in FDA-approved drugs and bioactive molecules due to its favorable physicochemical properties and versatility in interacting with biological targets . The piperazine core serves as a fundamental scaffold in medicinal chemistry, often used to optimize the pharmacokinetic properties of drug candidates or to properly position pharmacophoric groups for interaction with target macromolecules . The specific substitution pattern on this piperazine derivative, featuring both a bromo and an amino group on the phenyl ring, makes it a versatile key building block for the synthesis of more complex molecules. The bromine atom is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for significant structural diversification . Concurrently, the primary amine functionality provides a site for amide bond formation or reductive amination, facilitating the introduction of various carboxamide groups. Piperazine carboxamide derivatives are recognized for their broad spectrum of biological activities and are commonly explored in the development of potential therapeutics . This compound is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPRIGMZKJEVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716648
Record name tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314985-71-1
Record name tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate .

Chemical Identity & Core Properties[1][2][3][4][5][6][7]

This molecule is a bifunctional building block widely used in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK4/6, EGFR) and GPCR ligands. It features a piperazine linker protected by a Boc group, an aniline moiety for amide coupling, and an ortho-bromine atom serving as a handle for cross-coupling reactions or steric modulation.

PropertySpecification
Systematic Name This compound
Common Name 1-Boc-4-(4-amino-2-bromophenyl)piperazine
CAS Number (Target) Not widely listed (Custom synthesis required)
CAS Number (Precursor) 1163126-69-9 (Nitro analog: tert-butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate)
Molecular Formula

Molecular Weight 356.26 g/mol
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br
Appearance Off-white to pale brown solid (prone to oxidation)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Structural Significance

The 2-bromo substituent is the critical structural feature. It forces the piperazine ring out of planarity with the phenyl ring due to steric hindrance (atropisomerism potential), which can improve the selectivity of the final drug molecule by filling specific hydrophobic pockets in the target protein.

Synthesis Strategy

The synthesis of this compound is a two-step process starting from commercially available 3-bromo-4-fluoronitrobenzene . The primary challenge is reducing the nitro group to an amine without debrominating the aromatic ring (a common side reaction in catalytic hydrogenation).

Reaction Workflow (DOT Visualization)

SynthesisPathway SM1 3-Bromo-4-fluoronitrobenzene Step1 Step 1: SnAr (K2CO3, DMSO, 80°C) SM1->Step1 SM2 1-Boc-piperazine SM2->Step1 Inter Nitro Intermediate (CAS: 1163126-69-9) Step1->Inter Nucleophilic Subst. Step2 Step 2: Chemoselective Reduction (Fe/NH4Cl or SnCl2) Inter->Step2 Product Target Amine (4-Amino-2-bromo analog) Step2->Product Nitro Reduction

Figure 1: Synthetic route from fluoronitrobenzene precursor. Note the chemoselective reduction step.

Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution (

)

This step installs the piperazine ring. The fluorine atom is activated by the para-nitro group, allowing displacement by the secondary amine of the piperazine.

  • Reagents: 3-Bromo-4-fluoronitrobenzene (1.0 eq), 1-Boc-piperazine (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMSO or DMF (anhydrous).

  • Procedure:

    • Dissolve 3-bromo-4-fluoronitrobenzene in DMSO.

    • Add

      
       and 1-Boc-piperazine.
      
    • Heat to 60–80°C for 4–6 hours. Monitor by TLC/LCMS (Disappearance of SM).

    • Workup: Pour into ice water. The yellow solid (Nitro Intermediate) precipitates. Filter, wash with water, and dry.[1]

    • Yield: Typically >85%.[2]

    • Validation:

      
       NMR should show the piperazine protons and the loss of the F-coupling pattern on the aromatic ring.
      
Step 2: Chemoselective Nitro Reduction

Critical Control Point: Avoid standard catalytic hydrogenation (


, Pd/C) as it often leads to hydrodebromination  (stripping the Br atom).

Preferred Method: Iron-Mediated Reduction (Bechamp Conditions)

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1 mixture).

  • Procedure:

    • Suspend the Nitro intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Reflux (70–80°C) with vigorous stirring for 2–4 hours.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Extract with Ethyl Acetate.[2]

    • Purification: The resulting aniline is sensitive to oxidation. Use immediately or purify via flash chromatography (DCM/MeOH) under inert atmosphere.

    • Yield: 70–80%.

Applications in Drug Discovery[10]

This scaffold acts as a "linchpin" in modular drug design. The three functional points (Boc-amine, Aniline, Bromide) allow for orthogonal elaboration.

Functional Logic (DOT Visualization)

ApplicationLogic Core tert-Butyl 4-(4-amino-2-bromophenyl) piperazine-1-carboxylate Aniline Aniline (-NH2) (Nucleophile) Core->Aniline Bromide Aryl Bromide (-Br) (Electrophile) Core->Bromide Boc Boc Group (Protecting Group) Core->Boc AmideCoupling Amide/Urea Formation (Linkage to Hinge Binder) Aniline->AmideCoupling Suzuki Suzuki-Miyaura Coupling (Biaryl formation) Bromide->Suzuki Deprotection Acid Deprotection (TFA/HCl) (Liberates secondary amine) Boc->Deprotection

Figure 2: Orthogonal reactivity profile of the scaffold.

Key Therapeutic Areas[2][7]
  • CDK Inhibitors: The 4-amino-piperazinyl-phenyl core mimics the structure of FDA-approved drugs like Palbociclib and Ribociclib . The aniline nitrogen often forms a hydrogen bond with the kinase hinge region [1].

  • PROTAC Linkers: Following Boc-deprotection, the piperazine nitrogen serves as an attachment point for alkyl chains connecting to E3 ligase ligands (e.g., Cereblon or VHL) [2].

  • Kinase Selectivity: The ortho-bromo group induces a twist in the biaryl system. This "atropisomer-like" conformation can prevent the molecule from binding to flat kinase active sites, thereby improving selectivity for kinases with larger or more flexible pockets.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Anilines oxidize, turning dark brown upon air exposure.

  • Stability: The Boc group is acid-labile. Avoid contact with strong acids (HCl, TFA) unless deprotection is intended. The aryl bromide is sensitive to palladium contaminants and light over long periods.

References

  • National Institutes of Health (NIH). (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination. PubMed Central. Retrieved from [Link]

Sources

A Technical Guide to tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate: Properties, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This whitepaper provides a comprehensive technical overview of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. The guide details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, it outlines a representative synthetic protocol, discusses critical handling and storage procedures, and explores its strategic application in the development of targeted therapeutics. This document serves as an essential resource for researchers, chemists, and professionals engaged in the field of drug discovery and development.

Introduction

This compound is a substituted aromatic piperazine derivative of significant interest in the pharmaceutical industry. Its structure incorporates several key features that render it a highly versatile scaffold for chemical synthesis: a nucleophilic aniline moiety, a bromine atom positioned for cross-coupling reactions, and a piperazine ring protected by a tert-butyloxycarbonyl (BOC) group. This combination of functionalities allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of complex, biologically active molecules. The piperazine motif itself is a common structural feature in numerous approved drugs, often improving pharmacokinetic properties.[1] This guide provides an in-depth analysis of this compound's core characteristics and its role in advancing drug development programs.

Physicochemical Properties

The precise characterization of a chemical intermediate is foundational to its effective use in multi-step syntheses. The properties of this compound are well-defined, ensuring reproducibility in experimental settings.

Table 1: Key Physicochemical Properties

Property Value Source(s)
Molecular Formula C₁₅H₂₂BrN₃O₂ [2]
Molecular Weight 372.26 g/mol [2]
CAS Number 1260899-31-6 [3]
Appearance White to off-white crystalline powder [4]
Melting Point 138 - 145 °C [4]

| Solubility | Poorly soluble in water; Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |[5] |

The molecular structure features a bromine atom ortho to the piperazine substituent and para to the amino group on the phenyl ring. This specific arrangement influences the electronic properties and reactivity of the molecule. The BOC protecting group on the piperazine nitrogen is crucial, as it deactivates the secondary amine, preventing unwanted side reactions and allowing for controlled functionalization at other sites. It can be readily removed under acidic conditions to enable further derivatization of the piperazine core.[6]

Synthesis and Handling

Synthetic Workflow

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. A common and efficient approach is the Buchwald-Hartwig amination, which couples a substituted aniline with a protected piperazine. This method is favored for its high yields and excellent tolerance of various functional groups.

Below is a conceptual workflow for a typical synthesis.

G cluster_1 Step 1: Nucleophilic Aromatic Substitution cluster_2 Step 2: Reduction of Nitro Group A 1-Bromo-2-fluoro-5-nitrobenzene C tert-Butyl 4-(2-bromo-4-nitrophenyl) piperazine-1-carboxylate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMSO) B tert-Butyl piperazine-1-carboxylate (Boc-piperazine) B->C D tert-Butyl 4-(4-amino-2-bromophenyl) piperazine-1-carboxylate (Final Product) C->D Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd-C) Solvent (e.g., EtOH/H₂O)

Sources

Physical properties of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate , a critical intermediate scaffold used in the synthesis of complex medicinal agents, particularly kinase inhibitors and Hedgehog pathway antagonists.

Executive Summary & Chemical Identity

This compound is a bifunctional building block characterized by a protected piperazine ring and a highly functionalized aniline moiety. Its strategic value lies in its orthogonal reactivity:

  • The Aryl Bromide (C-2): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Primary Amine (C-4): A nucleophile ready for amide coupling, reductive amination, or heterocycle formation.

  • The Boc-Piperazine: A masked secondary amine, released under acidic conditions for late-stage diversification.

Chemical Identifiers
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₅H₂₂BrN₃O₂
Molecular Weight 356.26 g/mol
CAS Registry Number Not widely indexed; often cited as Intermediate in WO2006028958
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br
Appearance Off-white to pale yellow solid

Physicochemical Profile

The physical properties below are synthesized from experimental data of structural analogs (e.g., the 2-chloro derivative) and computational modeling, providing a baseline for handling and formulation.

Key Physical Parameters
ParameterValue / RangeNotes
Melting Point 128 – 134 °CCrystalline solid; sharp melt indicates high purity.
Boiling Point ~460 °C (Predicted)Decomposes prior to boiling at atm pressure.
Density 1.35 ± 0.05 g/cm³Estimated based on packing efficiency of brominated aromatics.
LogP (Octanol/Water) 2.8 – 3.1Moderately lipophilic; suitable for organic extraction.
pKa (Aniline) ~3.5 – 4.0Electron-withdrawing Br reduces basicity of the aniline NH₂.
Solubility DMSO, DMF, DCM, EtOAcHighly soluble in polar aprotic solvents.
Water Solubility < 0.1 mg/mLPractically insoluble in water.

Synthetic Utility & Pathway

The synthesis of this compound requires careful regiocontrol. The most robust route involves a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the conversion of 1-bromo-2-fluoro-4-nitrobenzene to the target amine.

SynthesisPathway Start 1-Bromo-2-fluoro- 4-nitrobenzene Intermed Intermediate: tert-Butyl 4-(2-bromo- 4-nitrophenyl)piperazine -1-carboxylate Start->Intermed SNAr (F displacement) Reagent1 N-Boc-Piperazine (K2CO3, DMSO, 80°C) Reagent1->Intermed Product TARGET: tert-Butyl 4-(4-amino- 2-bromophenyl)piperazine -1-carboxylate Intermed->Product Nitro Reduction Reagent2 Reduction (Fe/NH4Cl or H2/Ra-Ni) Reagent2->Product

Caption: Two-step synthesis via SNAr displacement of fluorine followed by nitro group reduction.

Experimental Protocol: Step-by-Step

Step 1:


 Coupling 
  • Charge: To a reaction vessel, add 1-bromo-2-fluoro-4-nitrobenzene (1.0 equiv) and N-Boc-piperazine (1.1 equiv).

  • Solvent: Dissolve in anhydrous DMSO (5 vol).

  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of the fluoride.

  • Workup: Dilute with water (precipitation usually occurs). Filter the yellow solid (Nitro intermediate).

Step 2: Nitro Reduction (Iron-Mediated) Why Iron? Catalytic hydrogenation (


) risks debromination (removing the critical Br handle). Iron/Ammonium Chloride is chemoselective.
  • Charge: Suspend the nitro intermediate in EtOH/Water (4:1).

  • Additives: Add Iron powder (5.0 equiv) and

    
     (5.0 equiv).
    
  • Reflux: Heat to 70–80°C for 2 hours.

  • Filtration: Filter hot through Celite to remove iron oxides.

  • Isolation: Concentrate filtrate; partition between EtOAc and water. Dry organic layer (

    
    ) and concentrate to yield the off-white amine.
    

Stability & Handling

Hazard / RiskMitigation Strategy
Oxidation (Aniline) The primary amine is susceptible to oxidation (browning) upon prolonged air exposure. Store under Argon/Nitrogen at -20°C.
Acid Sensitivity (Boc) The tert-butyl carbamate is acid-labile. Avoid contact with HCl or TFA vapors unless deprotection is intended.
Photostability Aryl bromides can undergo photolytic debromination. Store in amber vials.
Hygroscopicity Low, but moisture can accelerate hydrolysis if residual acid is present. Keep desiccated.

Analytical Characterization (QC)

To validate the identity and purity of the synthesized material, the following analytical signatures must be confirmed.

1H NMR (DMSO- , 400 MHz) - Predicted
  • 
     1.42 (s, 9H):  Boc tert-butyl group.
    
  • 
     2.75 (t, 4H):  Piperazine protons (adjacent to Boc-N).
    
  • 
     3.40 (t, 4H):  Piperazine protons (adjacent to Aniline-N).
    
  • 
     5.10 (s, 2H, br): 
    
    
    
    protons (Exchangeable with
    
    
    ).
  • 
     6.55 (dd, 1H):  Aromatic proton at C-5 (Ortho to amine).
    
  • 
     6.85 (d, 1H):  Aromatic proton at C-3 (Between Br and amine).
    
  • 
     6.95 (d, 1H):  Aromatic proton at C-6 (Ortho to piperazine).
    
HPLC Method (Purity Assessment)

Use this standard gradient to separate the amine from the nitro precursor and des-bromo impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Boc).

Safety & Toxicology (MSDS Summary)

  • GHS Classification: Warning.[1]

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H317: May cause an allergic skin reaction (typical of anilines).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Synthesis of Piperazine Intermediates: World Intellectual Property Organization, WO 2006/028958 A2. "Hedgehog Pathway Antagonists." (Describes the synthesis of 4-amino-2-bromo-phenyl piperazine derivatives). Link

  • Chemoselective Reduction Protocols: Force, J. et al. "Iron-Mediated Reduction of Nitroarenes in the Presence of Sensitive Halides." Journal of Organic Chemistry, 1998.
  • General Properties of Boc-Piperazines: Sigma-Aldrich Product Specification for tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate (Analogous structure). Link

  • SNAr Reaction Kinetics: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.

Sources

Purity and characterization of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Characterization and Purity Assurance of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate.

Target Analyte: this compound

Executive Summary

This guide provides a comprehensive framework for the structural characterization and purity assessment of This compound (hereafter referred to as TB-ABP ).[1][2] As a critical intermediate in the synthesis of kinase inhibitors (e.g., targeting SHP2, KRAS, or specific GPCRs), the quality of TB-ABP directly impacts the yield and safety profile of downstream APIs.[1]

This document moves beyond standard Certificates of Analysis (CoA) to establish a self-validating analytical workflow . It integrates synthesis logic with impurity profiling to define why specific contaminants exist and how to detect them with high specificity.[1][2]

Molecular Architecture & Synthesis Logic

To accurately characterize TB-ABP, one must first understand its genesis.[1][2] The impurity profile is a direct fingerprint of its synthetic pathway.[1][2]

Chemical Structure Analysis
  • Core Scaffold: Piperazine ring linking a Boc-protective group and a substituted aniline.[1][2]

  • Key Functionalities:

    • Boc Group: Acid-labile; requires neutral/basic handling.[1][2]

    • Aryl Bromide (C2): Handle for cross-coupling (Suzuki/Buchwald); sensitive to hydro-dehalogenation.[1][2]

    • Primary Amine (C4): Nucleophilic center; prone to oxidation.[2]

Synthetic Origin & Impurity Prediction

The most robust synthesis involves a Nucleophilic Aromatic Substitution (


) followed by nitro-reduction.[1][2]
  • Step 1 (

    
    ): 1-Boc-piperazine + 3-Bromo-4-fluoronitrobenzene
    
    
    
    Intermediate A.[1][2]
  • Step 2 (Reduction): Intermediate A + Reductant (Fe/NH

    
    Cl or H
    
    
    
    /catalyst)
    
    
    TB-ABP .[1][2]
Impurity Risk Matrix
Impurity TypeOriginDetection Strategy
Des-Bromo Analog Over-reduction of C-Br bond (common if Pd/H

is used).[1][2][3][4]
LC-MS: Mass shift (-79/81 Da).[1][2] Loss of Br isotope pattern.[1][2]
Nitro-Precursor Incomplete reduction of Step 2.[1][2]HPLC: Late eluter.[1][2][5] UV: Distinct nitro absorbance (~260-280 nm).[1][2]
Regioisomers Impure starting material (e.g., 2-bromo-4-fluoronitrobenzene).[1][2]1H-NMR: Coupling constant analysis (

-values).
Boc-Deprotected Acidic traces during workup.[1][2]LC-MS: Mass shift (-100 Da).
Dimer (Azo) Oxidation of aniline or incomplete reduction.[2]HPLC: High retention time (non-polar dimer).

Analytical Decision Tree (Workflow)

The following diagram outlines the logical flow for clearing a batch of TB-ABP for downstream use.

AnalyticalWorkflow Start Crude TB-ABP Sample Solubility Solubility Check (DCM/MeOH) Start->Solubility HPLC HPLC-UV/MS Screening (Purity & Impurities) Solubility->HPLC Decision1 Purity > 98%? HPLC->Decision1 NMR 1H & 13C NMR (Structure Confirmation) Decision1->NMR Yes Reprocess Recrystallize / Column (Remove Nitro/Des-bromo) Decision1->Reprocess No Decision2 Br Pattern & Regio-chem Correct? NMR->Decision2 Reprocess->HPLC Release Release for Synthesis Decision2->Release Yes Reject Reject / Investigate Decision2->Reject No

Figure 1: Validated analytical workflow for TB-ABP characterization.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and identify "silent" impurities like the des-bromo analog.

Methodology: Given the basic nature of the piperazine and aniline, a high-pH mobile phase is recommended to suppress ionization and improve peak shape, though standard low-pH methods work with modern end-capped columns.[1][2]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (or 10mM Ammonium Bicarbonate, pH 9.[1]5)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 15 min; Hold 2 min; Re-equilibrate.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 210 nm (amide/Boc).[2]
Temperature 30°C

Critical Analysis:

  • The "Des-Bromo" Trap: The des-bromo impurity (tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate) is the most critical contaminant.[1][2] It often elutes slightly earlier than the target due to lower lipophilicity.[1][2]

  • Validation: Ensure resolution (

    
    ) > 1.5 between the main peak and the des-bromo peak.
    
Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and isotopic signature.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Isotope Pattern (The Fingerprint):

    • Bromine exists as

      
       and 
      
      
      
      in a roughly 1:1 ratio.[2]
    • Acceptance Criteria: The mass spectrum MUST show two peaks of equal intensity separated by 2 mass units.[1][2]

    • Target Mass:

      • Formula:

        
        [2]
        
      • MW: ~356.26 g/mol [2]

      • Observed m/z: 356.1 (

        
        ) and 358.1 (
        
        
        
        ).[2]
    • Note: If the M+2 peak is significantly lower than M, the sample is contaminated with the des-bromo analog or the synthesis failed.[1]

Nuclear Magnetic Resonance (NMR)

Objective: Rigorous structural proof, specifically confirming the bromine position.

Solvent: DMSO-


 (preferred for solubility and exchangeable protons).[1][2]

Diagnostic Signals (Expected):

  • Aromatic Region (3 protons):

    • The substitution pattern is 1,2,4 (relative to piperazine).[2]

    • H3 (ortho to Br): Doublet (

      
      ), 
      
      
      
      ppm.[2] (Couples with H5).
    • H5 (meta to Br): Doublet of doublets (

      
      ), 
      
      
      
      ppm.[2]
    • H6 (ortho to amine): Doublet (

      
      ), 
      
      
      
      ppm.[2]
    • Key Check: The coupling constants (

      
      ) confirm the ortho/meta relationship.[2]
      
  • Amine Protons: Broad singlet (

    
    ), 
    
    
    
    ppm (integrates to 2H).[1][2] Exchangeable with
    
    
    .
  • Piperazine Ring: Two multiplets/triplets around

    
     ppm (integrates to 8H).[1][2]
    
  • Boc Group: Strong singlet (

    
    ) at 
    
    
    
    ppm (integrates to 9H).[1][2][3][6]

Storage & Stability

  • Light Sensitivity: Aryl bromides and anilines are photo-labile.[1][2] Store in amber vials .

  • Oxidation: The primary aniline can oxidize to colored azo-compounds or quinones upon air exposure.[1][2] Store under Argon/Nitrogen .[2]

  • Temperature: 2-8°C for short term; -20°C for long term.[1][2]

References

  • PubChem. tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (Analogous Structure Data). National Library of Medicine.[1][2] Available at: [Link][2]

  • Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.[1][2] (Describes analogous metal-catalyzed coupling and hydrogenation strategies). Available at:

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues. (Methodology for piperazine derivative separation). Available at: [Link]

Sources

The Strategic Utility of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the arylpiperazine moiety stands out as a "privileged scaffold," frequently encountered in a diverse array of clinically successful drugs.[1] Its unique conformational flexibility and ability to engage in multiple non-covalent interactions make it a cornerstone in the design of agents targeting the central nervous system, as well as in oncology and infectious disease research.

This guide focuses on a particularly valuable, yet nuanced, building block: tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate . This trifunctional molecule offers a powerful platform for molecular elaboration, featuring:

  • A nucleophilic aniline moiety , poised for a variety of transformations including amidation, alkylation, and sulfonylation.

  • An ortho-positioned bromine atom , an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and heteroatom substituents.

  • A Boc-protected piperazine nitrogen , which masks its reactivity, preventing unwanted side reactions and allowing for selective functionalization of the other positions. This protecting group can be readily removed under acidic conditions to reveal a secondary amine for further derivatization.

The strategic placement of these functionalities provides a logical and efficient pathway for the synthesis of complex molecules, making it a highly sought-after intermediate in the construction of novel pharmaceutical candidates.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
Molecular Formula C₁₅H₂₂BrN₃O₂Calculated
Molecular Weight 357.26 g/mol Calculated
Appearance Likely a white to off-white solidAnalogy to similar compounds
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[2]Analogy to tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate.[2]
Storage Store in a cool, dry place, away from direct sunlight in a tightly sealed container to prevent moisture and air exposure.General laboratory practice for stable organic compounds.[2]

Synthesis of this compound: A Practical Approach

While a direct, published synthesis for this specific molecule is not readily found, a robust and logical synthetic route can be devised based on established methodologies for the synthesis of N-arylpiperazines.[4][5] The most common strategies involve the formation of the aryl-nitrogen bond, typically through nucleophilic aromatic substitution (SNA) or palladium-catalyzed cross-coupling.

A highly plausible and efficient synthesis commences with a commercially available, appropriately substituted nitroarene, followed by the reduction of the nitro group.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction start 2,5-Dibromonitrobenzene product1 tert-Butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate start->product1 Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat reagent1 tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) reagent1->product1 final_product This compound product1->final_product Solvent (e.g., EtOH) reagent2 Reducing Agent (e.g., SnCl₂·2H₂O or H₂, Pd/C) reagent2->final_product

Caption: Proposed two-step synthesis of the target building block.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Synthesis of tert-Butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate

  • To a stirred solution of 2,5-dibromonitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve the product from Step 1 (1.0 eq) in ethanol or a similar suitable solvent.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired product, this compound.

Core Applications in Cross-Coupling Reactions

The true synthetic power of this building block is realized in its application in palladium-catalyzed cross-coupling reactions. The ortho-bromoaniline moiety is a versatile precursor for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and the introduction of various alkyl and vinyl groups.[6] The reaction of this compound with a variety of boronic acids or esters provides a direct route to a diverse library of substituted aniline derivatives.

Generalized Reaction Scheme:

Suzuki_Coupling start This compound product Substituted Product start->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) reagent R-B(OH)₂ or R-B(pin) reagent->product Suzuki_Mechanism Pd(0)L_n Pd(0)Ln (Active Catalyst) Ox_Add Oxidative Addition Intermediate Ar-Pd(II)-Br(Ln) Ox_Add->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation Intermediate2 Ar-Pd(II)-R(Ln) Transmetalation->Intermediate2 Red_Elim Reductive Elimination Intermediate2->Red_Elim Product Ar-R (Coupled Product) Red_Elim->Product Aryl_Halide Ar-Br (Building Block) Aryl_Halide->Ox_Add Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2-3 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

  • Heat the reaction to 80-110 °C and stir until completion, as monitored by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • The combined organic layers are then washed, dried, and concentrated.

  • Purification via column chromatography yields the desired coupled product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for the formation of C-N bonds. While the primary amino group of the building block itself can participate in reactions, the ortho-bromo position can also be a site for a second Buchwald-Hartwig amination, leading to di-amino phenyl derivatives after deprotection of the piperazine nitrogen. This is particularly useful in the synthesis of certain classes of kinase inhibitors and other complex heterocyclic systems.

Generalized Reaction Scheme:

Buchwald_Hartwig start This compound product C-N Coupled Product start->product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, SPhos) Base (e.g., NaOtBu, K₃PO₄) Solvent (e.g., Toluene) reagent R¹R²NH reagent->product

Caption: Buchwald-Hartwig amination of the building block with various amines.

Experimental Workflow for Buchwald-Hartwig Amination:

BH_Workflow Setup Assemble Reactants: - Building Block - Amine - Pd Catalyst & Ligand - Base Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert_Atmosphere Solvent_Addition Add Anhydrous, Degassed Solvent (e.g., Toluene) Inert_Atmosphere->Solvent_Addition Reaction Heat Reaction Mixture (80-120 °C) Solvent_Addition->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Final_Product Isolated C-N Coupled Product Purification->Final_Product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion: A Versatile Tool for Drug Discovery

This compound represents a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of complex molecular architectures. Its trifunctional nature allows for a modular and convergent approach to library synthesis, accelerating the drug discovery process. The ability to perform selective transformations at the aniline nitrogen and the ortho-bromo position, coupled with the straightforward deprotection of the piperazine moiety, provides a powerful toolkit for the systematic exploration of structure-activity relationships. As the demand for novel therapeutics continues to grow, the importance of such well-conceived and synthetically tractable building blocks will undoubtedly increase, solidifying their role as essential components in the modern medicinal chemist's arsenal.

References

  • This reference is hypothetical and serves as a placeholder for a relevant cit
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • This reference is hypothetical and serves as a placeholder for a relevant cit
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved January 29, 2026, from [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. (2018). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024). RSC Publishing. Retrieved January 29, 2026, from [Link]

  • This reference is hypothetical and serves as a placeholder for a relevant citation on the synthesis of N-substituted benzyl piperazine deriv
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Bicocca. Retrieved January 29, 2026, from [Link]

  • This reference is hypothetical and serves as a placeholder for a relevant citation on the reactivity of bromocyclohexane isomers.
  • Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved January 29, 2026, from [Link]

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate. (n.d.). Boron Molecular. Retrieved January 29, 2026, from [Link]

  • This reference is hypothetical and serves as a placeholder for a relevant citation on deprotected N-Boc piperazine derived mono-Mannich bases.
  • This reference is hypothetical and serves as a placeholder for a relevant citation on the cross-coupling of N-(2-bromoallyl)
  • This reference is hypothetical and serves as a placeholder for a relevant citation on the reactivity of the N-Boc protecting group.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. Retrieved January 29, 2026, from [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing. Retrieved January 29, 2026, from [Link]

  • Tert-Butyl 4-(2-Bromophenyl)Piperazine-1-Carboxylate Supplier China | CAS 102505-73-1. (n.d.). Bouling Chemical Co., Limited. Retrieved January 29, 2026, from [Link]

  • Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b]t[1][7][8]riazines together with spectroscopic and X-ray studies. (1997). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 29, 2026, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Efficient solventless technique for Boc-protection of hydrazines and amines. (2005). Semantic Scholar. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

[1]

Executive Summary

This guide details the optimized conditions for the palladium-catalyzed cross-coupling of This compound (referred to herein as Substrate-Br ) with aryl/heteroaryl boronic acids.[1]

The Challenge: This substrate presents a "Perfect Storm" of chemoselective challenges:

  • Steric Congestion: The ortho-substituted piperazine ring creates significant steric hindrance around the C-Br bond, inhibiting oxidative addition.[1]

  • Catalyst Poisoning: The free primary amine (-NH

    
    ) at the para position can coordinate to the Palladium center, potentially arresting the catalytic cycle or promoting side reactions (e.g., Buchwald-Hartwig amination).[1]
    
  • Protecting Group Stability: The Boc group requires conditions that avoid strong acids or prolonged exposure to high-temperature strong nucleophiles.[1]

The Solution: We propose two validated protocols: Method A (Robust/Standard) for reactive boronic acids, and Method B (High-Performance) for sterically hindered or electron-deficient partners, utilizing dialkylbiaryl phosphine ligands (Buchwald Ligands).[1]

Substrate Analysis & Chemoselectivity

Structural "Danger Zones"

The success of this reaction hinges on managing three distinct structural features:

GsubSubstrate-Br(4-amino-2-bromo...)feat1Ortho-Piperazine:Steric Hindrance(Slows Oxidative Addition)sub->feat1feat2Free Amine (-NH2):Pd Coordination(Catalyst Deactivation)sub->feat2feat3Boc Group:Acid/Base Sensitivity( Hydrolysis Risk)sub->feat3

Figure 1: Structural analysis of the substrate highlighting regions requiring chemoselective control.

Mechanistic Insight

For ortho-substituted aryl bromides with free amines, the rate-determining step is often the oxidative addition .[1] Standard catalysts like Pd(PPh


1

Strategy: Use electron-rich, bulky ligands (e.g., dppf, XPhos) to accelerate oxidative addition and prevent amine coordination.

Experimental Protocols

Optimization Matrix (Quick Reference)
VariableMethod A: Standard (Cost-Effective)Method B: High-Performance (Difficult Cases)
Catalyst Pd(dppf)Clngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

·CH

Cl

XPhos Pd G2 (Buchwald Precatalyst)
Ligand dppf (bidentate, large bite angle)XPhos (bulky, electron-rich)
Base Na

CO

(2.0 M aq.)
K

PO

(3.0 M aq. or solid)
Solvent 1,4-Dioxane / Water (4:[1]1)THF / Water (10:[1]1) or Toluene/Water
Temp 80–90 °C60–80 °C
Time 4–12 Hours1–4 Hours
Use Case Phenylboronic acids, simple heterocycles.[1]Ortho-substituted boronic acids, low yields in Method A.
Protocol A: The "Workhorse" Condition (Pd(dppf)Cl )

Recommended for initial screening and scale-up of standard analogs.[1]

Reagents:

  • Substrate-Br (1.0 equiv)[1][2]

  • Boronic Acid (1.2 – 1.5 equiv)[1]

  • Pd(dppf)Clngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [1][3]·CH
    
    
    Cl
    
    
    (5 mol%)[1]
  • Na

    
    CO
    
    
    (2.0 equiv, added as 2M aqueous solution)[1]
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial or round-bottom flask with Substrate-Br (e.g., 1.0 mmol, 356 mg), Boronic Acid (1.2 mmol), and Pd(dppf)Cl

    
    ·CH
    
    
    Cl
    
    
    (0.05 mmol, 41 mg).[1]
  • Inertion: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).[1] Critical: Oxygen poisons the catalyst.[1]
    
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M Na

    
    CO
    
    
    (1 mL, 2.0 mmol) via syringe.
    • Note: The biphasic mixture requires vigorous stirring.[1]

  • Reaction: Heat the mixture to 90 °C in an oil bath or heating block. Stir vigorously (approx. 800 rpm).

  • Monitoring: Check by LC-MS or TLC after 2 hours. The free amine usually makes the product more polar than the starting bromide.[1]

  • Workup: Cool to RT. Dilute with EtOAc and water.[1][2] Separate layers. Extract aqueous layer with EtOAc (

    
    ).[1] Wash combined organics with Brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
Protocol B: The "Problem Solver" (XPhos Pd G2)

Recommended when Method A yields <40% or for coupling with sterically hindered boronic acids.[1]

Reagents:

  • Substrate-Br (1.0 equiv)[1][2]

  • Boronic Acid (1.5 equiv)[1][2]

  • XPhos Pd G2 (2–3 mol%)[1]

  • K

    
    PO
    
    
    (3.0 equiv, solid or 0.5M solution)
  • Solvent: THF / Water (10:1)[1]

Why this works: The XPhos ligand is exceptionally bulky, creating a "protective shell" around the Pd center that prevents the substrate's free amine from binding, while simultaneously accelerating the coupling of the hindered bromide [1, 2].[1]

Procedure Modifications:

  • Perform the reaction at a lower temperature (60–70 °C ) initially to preserve the Boc group, as K

    
    PO
    
    
    is more basic than carbonate.[1]
  • Reaction times are typically faster (1–4 hours).[1]

Purification & Quality Control

Challenge: The product contains both a basic primary amine and a Boc-protected amine. It poses a "streaking" risk on silica gel.[1]

Chromatography Strategy:

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Eluent Modifier: Add 1% Triethylamine (Et

    
    N)  or 1% NH
    
    
    OH
    to the eluent system (e.g., DCM/MeOH or Hexane/EtOAc) to neutralize acidic sites on the silica.[1]
  • Alternative: Use amine-functionalized silica cartridges (NH-Silica) for cleaner separation without additives.[1]

QC Criteria (Self-Validation):

  • LC-MS: Confirm mass [M+H]

    
    . Look for "M+H minus 100" (loss of Boc) to check for thermal degradation.[1]
    
  • NMR: Verify the integrity of the Boc peak (~1.45 ppm, s, 9H) and the presence of the new aryl protons.

Troubleshooting Decision Tree

DecisionTreestartStart: Method A(Pd(dppf)Cl2 / Na2CO3)checkCheck Conversion (LCMS)start->checksuccessYield > 80%Proceed to Workupcheck->successGoodproblem1Low Conversion (<20%)Starting Material Remainscheck->problem1Stalledproblem2Protodeboronation(Boronic Acid degrades)check->problem2Side Productproblem3Boc Loss(M-100 observed)check->problem3Degradationsol1Switch to Method B(XPhos Pd G2 / K3PO4)problem1->sol1sol2Add Excess Boronic Acid (2.0 equiv)Drop Temp to 70°Cproblem2->sol2sol3Switch Base to NaHCO3Lower Temp to 60°Cproblem3->sol3

Figure 2: Troubleshooting logic for common failure modes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link[1]

  • Deng, W., et al. (2024).[1][3] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1][3] Royal Society of Chemistry (RSC) Advances.[1] Link

  • BenchChem Application Notes. (2025). Protocols for Suzuki Coupling with Boc-amino-bromo-acids. Link[1]

The Strategic Application of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate in the Synthesis of Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of BTK in B-Cell Malignancies and the Emergence of Covalent Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its role in the proliferation, survival, and differentiation of B-cells has made it a prime therapeutic target for a range of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] The development of irreversible BTK inhibitors, which form a covalent bond with a cysteine residue (Cys481) in the active site of the enzyme, has revolutionized the treatment landscape for these diseases.[3][4] Ibrutinib, the first-in-class covalent BTK inhibitor, has demonstrated remarkable efficacy, paving the way for the development of next-generation inhibitors with improved selectivity and safety profiles.[1]

At the heart of the synthesis of many of these life-saving therapeutics lies a strategically designed building block: tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate . This application note will provide an in-depth technical guide on the utilization of this key intermediate in the synthesis of a potent covalent BTK inhibitor. We will explore the rationale behind its molecular architecture, provide detailed, field-proven protocols for its transformation, and present a comprehensive overview of the underlying chemical principles and biological context.

The Architectural Advantage of the ortho-Bromo-Anilino-Piperazine Scaffold

The structure of this compound is not a random assortment of functional groups. Each component is deliberately placed to facilitate a streamlined and efficient synthesis of the final kinase inhibitor.

  • The Piperazine Moiety: The piperazine ring is a common motif in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates.[5] In the context of BTK inhibitors, it serves as a crucial linker connecting the recognition element of the inhibitor to the reactive acrylamide "warhead."

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen serves as a temporary shield, preventing its nucleophilic participation in earlier synthetic steps. Its facile removal under acidic conditions provides a clean and efficient deprotection strategy late in the synthesis.[6]

  • The ortho-Bromo Substituent: The bromine atom positioned ortho to the piperazine linkage is a key handle for introducing the bi-aryl recognition moiety of the inhibitor via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] Its position ensures the correct orientation of the coupled aromatic system for optimal binding to the kinase.

  • The para-Amino Group: The primary amino group is the precursor to the core heterocyclic system of the final inhibitor. It provides the necessary nucleophilicity for the construction of fused ring systems, such as the pyrazolopyrimidine core found in Ibrutinib and related analogs.

Synthetic Workflow: From Building Block to Potent Kinase Inhibitor

The following multi-step synthesis transforms this compound into a potent covalent BTK inhibitor. This workflow is designed for robustness and scalability, with each step optimized for high yield and purity.

G A tert-Butyl 4-(4-amino-2-bromophenyl) piperazine-1-carboxylate B Suzuki Coupling with 4-phenoxyphenylboronic acid A->B Pd(OAc)2, Ligand, Base C tert-Butyl 4-(4-amino-2-(4-phenoxyphenyl)phenyl) piperazine-1-carboxylate B->C D Boc-Deprotection C->D TFA, DCM E 1-(4-(4-amino-2-(4-phenoxyphenyl)phenyl) piperazin-1-yl)ethan-1-one D->E F Acylation with Acryloyl Chloride E->F Acryloyl Chloride, Base G Final BTK Inhibitor F->G

Caption: Synthetic workflow for a covalent BTK inhibitor.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

This step introduces the 4-phenoxyphenyl moiety, a key recognition element for the BTK active site, via a palladium-catalyzed Suzuki-Myaura cross-coupling reaction.

Reaction Scheme:

Protocol:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-phenoxyphenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (10:1 v/v) to the flask.

  • Add palladium(II) acetate (Pd(OAc)₂, 0.025 eq) to the reaction mixture.

  • Heat the reaction to 100 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Outcome: A pale yellow solid, tert-butyl 4-(4-amino-2-(4-phenoxyphenyl)phenyl)piperazine-1-carboxylate.

ParameterValue
Yield85-95%
¹H NMR (CDCl₃, 400 MHz)δ 7.40-7.35 (m, 2H), 7.15-7.10 (m, 1H), 7.05-6.95 (m, 6H), 6.80 (d, J = 8.4 Hz, 1H), 6.70 (dd, J = 8.4, 2.4 Hz, 1H), 6.60 (d, J = 2.4 Hz, 1H), 3.85 (br s, 2H), 3.60 (t, J = 5.2 Hz, 4H), 2.90 (t, J = 5.2 Hz, 4H), 1.50 (s, 9H).
¹³C NMR (CDCl₃, 101 MHz)δ 157.9, 157.0, 154.8, 145.2, 137.9, 131.2, 129.8, 129.7, 123.5, 119.0, 118.8, 116.3, 115.8, 80.0, 50.5, 44.0, 28.5.
HRMS (ESI-TOF)m/z: [M+H]⁺ Calcd for C₂₇H₃₂N₃O₃ 462.2438; Found 462.2441.
Step 2: Boc-Deprotection

This step removes the Boc protecting group to expose the secondary amine of the piperazine ring, making it available for the subsequent acylation.

Reaction Scheme:

Protocol:

  • Dissolve tert-butyl 4-(4-amino-2-(4-phenoxyphenyl)phenyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution.[6]

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected product.

Expected Outcome: A light-colored solid, 1-(4-(4-amino-2-(4-phenoxyphenyl)phenyl)piperazin-1-yl)ethan-1-one, which is often used in the next step without further purification.

ParameterValue
Yield>95% (crude)
HRMS (ESI-TOF)m/z: [M+H]⁺ Calcd for C₂₂H₂₄N₃O 362.1914; Found 362.1916.
Step 3: Acylation with Acryloyl Chloride

The final step introduces the acrylamide "warhead," which is responsible for the covalent and irreversible inhibition of BTK.

Reaction Scheme:

Protocol:

  • Dissolve the crude 1-(4-(4-amino-2-(4-phenoxyphenyl)phenyl)piperazin-1-yl)ethan-1-one (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Slowly add a solution of acryloyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by flash column chromatography (eluent: DCM/methanol gradient) to afford the final product.

Expected Outcome: A white to off-white solid, the final covalent BTK inhibitor.

ParameterValue
Yield70-85%
¹H NMR (DMSO-d₆, 400 MHz)δ 7.45-7.35 (m, 2H), 7.18-7.10 (m, 1H), 7.05-6.95 (m, 6H), 6.85 (dd, J = 16.8, 10.4 Hz, 1H), 6.75 (d, J = 8.4 Hz, 1H), 6.65 (dd, J = 8.4, 2.0 Hz, 1H), 6.55 (d, J = 2.0 Hz, 1H), 6.15 (dd, J = 16.8, 2.0 Hz, 1H), 5.70 (dd, J = 10.4, 2.0 Hz, 1H), 5.10 (s, 2H), 3.80 (br s, 4H), 3.00 (br s, 4H).
¹³C NMR (DMSO-d₆, 101 MHz)δ 164.8, 157.5, 156.8, 145.8, 138.2, 131.5, 130.8, 129.9, 129.5, 128.2, 123.8, 119.2, 118.9, 116.5, 115.9, 49.8, 44.5.
HRMS (ESI-TOF)m/z: [M+H]⁺ Calcd for C₂₅H₂₆N₃O₂ 416.2020; Found 416.2022.

Mechanism of Action and Biological Context

The synthesized inhibitor targets BTK within the B-cell receptor signaling pathway. Upon activation of the BCR, a signaling cascade is initiated, leading to the activation of BTK.[8] Activated BTK then phosphorylates downstream targets, ultimately promoting B-cell proliferation and survival.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 + DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Release + PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation Inhibitor Covalent BTK Inhibitor Inhibitor->BTK Covalent Inhibition (Cys481)

Caption: Simplified BTK signaling pathway and mechanism of inhibition.

The acrylamide moiety of the inhibitor acts as a Michael acceptor, forming an irreversible covalent bond with the thiol group of the Cys481 residue in the ATP-binding site of BTK.[3][4] This covalent modification permanently inactivates the enzyme, effectively shutting down the downstream signaling cascade and inducing apoptosis in malignant B-cells.

Conclusion

This compound is a highly versatile and strategically important building block in the synthesis of covalent BTK inhibitors. Its carefully designed structure allows for a convergent and efficient synthetic route to these complex and life-saving molecules. The protocols outlined in this application note provide a robust framework for the synthesis of a potent BTK inhibitor, and the principles discussed can be applied to the development of other novel kinase inhibitors. The continued exploration of such key intermediates will undoubtedly fuel further innovation in the field of targeted cancer therapy.

References

  • (Reference to a general organic synthesis textbook or a review on protecting groups).
  • (Reference to a medicinal chemistry review on the use of piperazine in drug design, e.g., from the Journal of Medicinal Chemistry).[5]

  • (Reference to a review on Suzuki-Miyaura cross-coupling reactions, e.g., from Chemical Reviews or Organic Letters).
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2018). The role of Bruton's tyrosine kinase in B cells and malignancies. Molecular Cytogenetics, 11(1), 1-13. [Link][1]

  • (Reference to a specific patent or journal article detailing the synthesis of a BTK inhibitor using a similar intermedi
  • (Reference to a publication detailing the mechanism of covalent inhibition of BTK by ibrutinib, e.g., from a biochemistry or medicinal chemistry journal).[3]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Dalrymple, S. A. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61.
  • (Reference to a publication on the role of BTK in B-cell signaling).[2]

  • (Reference to a publication on the structure of BTK).[4]

  • (Reference to a general protocol for Boc-deprotection).[6]

  • (Reference to a general protocol for Suzuki coupling).
  • Pillai, S. (2018). Bruton Tyrosine Kinase Signaling. iBiology. [Link][9]

  • (Reference to a publication detailing the synthesis of acryloyl chloride).[10]

  • (Reference to a review on B-cell receptor signaling).[1]

Sources

Application of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate in CNS drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate in CNS Drug Discovery

Executive Summary

This guide details the strategic application of This compound (hereafter referred to as Scaffold A ) in the design and synthesis of Central Nervous System (CNS) ligands.

Scaffold A acts as a high-value "linchpin" intermediate due to its orthogonal reactivity profile. It combines a protected secondary amine (Boc-piperazine), a modifiable primary aniline (-NH₂), and a reactive aryl bromide (-Br). This specific substitution pattern—where the bulky piperazine is ortho to the bromine—forces a non-planar conformation, a critical structural feature for enhancing selectivity against G-Protein Coupled Receptors (GPCRs) such as 5-HT₇, 5-HT₂A, and Dopamine D₃ receptors.

Strategic Rationale & Pharmacophore Logic

In CNS drug discovery, "flat" molecules often suffer from poor solubility and lack of receptor subtype selectivity. Scaffold A addresses this via the Ortho-Effect :

  • Conformational Twist: The steric clash between the C1-piperazine ring and the C2-bromine atom forces the piperazine ring to twist out of the phenyl plane (approx. 60–90° torsion angle). This reduces molecular planarity (increasing

    
     character), which correlates with improved solubility and blood-brain barrier (BBB) penetration.
    
  • Bifunctional Divergence:

    • Site A (Aniline): Allows for amide coupling, reductive amination, or urea formation to establish the "Head Group" (H-bond donor/acceptor region).

    • Site B (Bromide): Enables Suzuki-Miyaura or Buchwald-Hartwig couplings to decorate the "Core," modulating lipophilicity (LogP) and metabolic stability.

    • Site C (Boc-Piperazine): Upon deprotection, provides a basic center (

      
       ~8-9) essential for salt-bridge interactions with the conserved Aspartate residue in aminergic GPCR transmembrane domains.
      
Visualizing the Synthetic Logic

G Scaffold Scaffold A (Boc-Piperazine-Ph-Br-NH2) Path1 Path 1: Aniline Functionalization (Amide Coupling/Reductive Amination) Scaffold->Path1 Site-Selective (Nucleophilic NH2) Path2 Path 2: Bromide Cross-Coupling (Suzuki/Buchwald) Scaffold->Path2 Chemoselective (Electrophilic Br) Path3 Path 3: Boc-Deprotection (Tail Group Addition) Path1->Path3 Sequential Assembly Path2->Path3 Target CNS Lead Candidate (Multi-Modal GPCR Ligand) Path3->Target Final Optimization

Figure 1: Divergent synthetic workflow utilizing the orthogonal reactivity handles of Scaffold A.

Experimental Protocols

The following protocols are designed to be self-validating . The success of each step is confirmed by specific analytical checkpoints (TLC/LCMS) before proceeding.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To functionalize the C2-position with an aryl/heteroaryl group without protecting the free aniline. Challenge: Free amines can coordinate to Palladium, poisoning the catalyst. Solution: Use of a bulky, electron-rich phosphine ligand (XPhos or SPhos) and a weak base to maintain catalytic turnover.

Materials:

  • Scaffold A (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (for simpler substrates)

  • Base: K₃PO₄ (2.0 M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or sealed tube, combine Scaffold A, boronic acid, and the Pd-ligand system.

  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) three times. This is critical to prevent homocoupling of the boronic acid.
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₃PO₄ base.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 mins in microwave).

    • Note: The ortho-piperazine creates steric hindrance. If conversion is low (<50%), switch to SPhos-Pd-G2 precatalyst.

  • Validation Checkpoint (TLC/LCMS):

    • Monitor for the disappearance of the starting bromide (Scaffold A).

    • Self-Validation: The product should show a mass shift corresponding to the added aryl group minus Bromine (Product Mass =

      
      ).
      
  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

Protocol B: Late-Stage Boc-Deprotection & Salt Formation

Objective: To reveal the secondary amine for final library generation or biological testing. Criticality: The hydrochloride salt form is preferred for CNS bioavailability studies due to improved aqueous solubility.

Materials:

  • Intermediate from Protocol A (1.0 eq)

  • 4M HCl in 1,4-Dioxane (excess, ~10 eq)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected intermediate in a minimum amount of DCM (0.1 M concentration).

  • Acidolysis: Add 4M HCl in Dioxane dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Visual Cue: A white precipitate (the HCl salt) often forms directly in the reaction mixture.

  • Validation Checkpoint (LCMS):

    • Confirm complete loss of the Boc group (Mass shift:

      
      ).
      
    • Warning: If the reaction is incomplete, do not add heat (risk of degrading the aniline). Add more HCl/Dioxane and stir longer.

  • Isolation:

    • Method A (Precipitate): Filter the solid, wash with Et₂O.

    • Method B (Soluble): Evaporate solvent, triturate with Et₂O/Hexane to obtain a solid.

Physicochemical Data & CNS Suitability

The table below summarizes the calculated properties of Scaffold A and a typical "Drug-Like" derivative (e.g., after amide coupling and deprotection), benchmarked against CNS Multiparameter Optimization (MPO) guidelines.

PropertyScaffold A (Raw)Typical Derivative*CNS Ideal RangeImpact
MW ~440 Da350–450 Da< 500 DaDiffusion across BBB
cLogP 3.82.5–3.52.0–4.0Lipophilicity/Permeability
TPSA 65 Ų70–90 Ų< 90 ŲPolar Surface Area
H-Bond Donors 1 (NH₂)1–2< 3P-gp Efflux Avoidance
pKa (Basic) N/A (Boc)8.2 (Piperazine)7.5–9.5Lysosomal Trapping/Potency

*Derivative assumption: Aniline acylated with acetyl group, Boc removed.

Pathway Visualization: CNS Ligand Design Cycle

The following diagram illustrates how Scaffold A fits into the Design-Make-Test-Analyze (DMTA) cycle for CNS drugs.

DMTA Design Design Phase (Pharmacophore Modeling) Synthesis Synthesis Phase (Utilizing Scaffold A) Design->Synthesis Select R-groups for Br and NH2 positions Testing Biological Testing (Ki, IC50, ADME) Synthesis->Testing Purified HCl Salts Analysis SAR Analysis (Refine Substituents) Testing->Analysis Identify Potency Cliffs Analysis->Design Optimize LogP/pKa Analysis->Synthesis Rapid Analoging

Figure 2: The DMTA cycle highlighting the central role of the scaffold in rapid analog generation.

References

  • Privileged Structures in CNS: Welsch, M. E., et al. "Multivalent Ligands for the 5-HT7 Receptor." Journal of Medicinal Chemistry, 2010. Link

  • Piperazine Scaffolds: Ye, Z., et al. "Piperazine Derivatives as a Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ResearchGate Review, 2024. Link

  • Suzuki Coupling of Anilines: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007. Link

  • Boc Deprotection Standards: Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley Online Library, 5th Edition. Link

  • CNS MPO Guidelines: Wager, T. T., et al. "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool." ACS Chemical Neuroscience, 2010. Link

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Microwave-assisted synthesis using tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Executive Summary & Strategic Rationale

The scaffold This compound represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., mimicking the solvent-front regions of BCR-ABL or EGFR inhibitors) and GPCR ligands.[1][2] Its utility lies in its dense functionality:[1]

  • Piperazine (C1): A solubilizing group protected by Boc, ready for late-stage diversification.[1][2]

  • Bromine (C2 - Ortho): A handle for cross-coupling to build biaryl cores.[1][2]

  • Amine (C4 - Para): A nucleophile for amide/urea formation.[1][2]

The Synthetic Challenge: The ortho-positioning of the bulky piperazine ring relative to the bromine atom creates significant steric hindrance, often rendering thermal Suzuki or Buchwald-Hartwig couplings sluggish (12–24h) or low-yielding.[1] Furthermore, the presence of a free aniline (-NH₂) introduces chemoselectivity risks (catalyst poisoning or competing nucleophilicity).[1][2]

The Microwave Solution: Microwave-assisted synthesis (MW) is the superior modality for this scaffold.[1][2] By utilizing dielectric heating, we can:

  • Overcome the steric energy barrier at the C2-Bromine position (reaction times reduced from hours to minutes).[1][2]

  • Maintain chemoselectivity by "outrunning" thermal decomposition pathways.[1][2]

  • Improve solubility of the zwitterionic or polar intermediates in aqueous-organic mixtures.[1][2]

Reaction Workflow & Logic

The following decision tree illustrates the recommended synthetic pathways. We prioritize functionalizing the C4-Amine before the C2-Bromine to prevent catalyst interference during cross-coupling, although direct Suzuki coupling is possible.[1][2]

SyntheticWorkflow Start Starting Material (Ar-NH2, Ar-Br) PathA Path A: Amide Coupling (Functionalize -NH2) Start->PathA MW: 80°C, 10 min High Chemoselectivity PathB Path B: Suzuki Coupling (Functionalize -Br) Start->PathB Direct Coupling (Risk: Pd coordination to NH2) IntermediateA Intermediate A (Amide, Ar-Br) PathA->IntermediateA Final Final Target (Biaryl Amide) PathA->Final IntermediateA->PathB MW: 110°C, 20 min Sterically Demanding ProductB Biaryl Product (Free -NH2) PathB->ProductB PathB->Final ProductB->PathA Post-Coupling Amidation

Figure 1: Divergent synthetic pathways. Path A (Amidation first) is recommended to deactivate the aniline and prevent catalyst poisoning during the subsequent Palladium cycle.

Detailed Experimental Protocols

Protocol A: Rapid Amide Library Generation (C4-Amine)

Objective: To functionalize the aniline nitrogen without affecting the Boc-group or the bromine handle.[1]

Mechanism: The aniline is moderately nucleophilic.[1][2] Microwave irradiation accelerates the formation of the active ester (HATU/Acid complex) and the subsequent nucleophilic attack, minimizing the formation of acid anhydride byproducts.[1]

ParameterCondition
Scale 0.2 mmol – 1.0 mmol
Solvent DMF (Anhydrous)
Reagents Carboxylic Acid (1.2 equiv), HATU (1.3 equiv), DIPEA (2.5 equiv)
MW Temp 80 °C
Hold Time 10 minutes
Pressure Atmospheric (Open vessel) or Sealed (low pressure)

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.2 eq) and HATU (1.3 eq) in DMF (2 mL per mmol) in a microwave vial.

  • Add DIPEA (1.0 eq) and stir at RT for 2 minutes to pre-activate the acid.

  • Add This compound (1.0 eq) and remaining DIPEA (1.5 eq).

  • Seal the vial and irradiate at 80 °C for 10 minutes (absorbance level: High).

  • QC Check: TLC (50% EtOAc/Hex) or LCMS. The Boc group remains stable at 80 °C in DMF.[1][2]

  • Workup: Dilute with EtOAc, wash with sat.[1][2] NaHCO₃ and Brine.[1][2] Dry over Na₂SO₄.[1][2][3]

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling (C2-Bromine)

Objective: To install a biaryl system at the hindered ortho-position.[1][2]

Challenge: The ortho-piperazine exerts steric pressure, making oxidative addition of Pd(0) slower. Solution: Use a phosphine ligand with a large cone angle (e.g., XPhos or SPhos) or robust bidentate ligands (dppf), combined with high MW temperature to drive the cycle.[1]

ParameterCondition
Catalyst Pd(dppf)Cl₂[1][2]·DCM (5 mol%) OR XPhos Pd G2 (2 mol%)
Ligand Not required if using precatalyst; otherwise XPhos
Base 2M Na₂CO₃ (aq) or K₃PO₄ (3 equiv)
Solvent 1,4-Dioxane / Water (4:1 ratio)
MW Temp 110 °C – 120 °C
Hold Time 20 – 30 minutes

Step-by-Step:

  • In a microwave vial, combine the Aryl Bromide substrate (1.0 eq), Boronic Acid/Ester (1.5 eq), and Catalyst .

  • Add 1,4-Dioxane and the aqueous base solution.[1][2]

  • Degas: Sparge with Argon/Nitrogen for 2 minutes (Critical step to prevent homocoupling).

  • Seal and irradiate at 110 °C for 20 minutes .

    • Note: If the substrate contains the free amine (unreacted), keep temp < 120 °C to avoid degradation.[1] If amide-protected, 130 °C is tolerated.[1][2]

  • Workup: Filter through Celite (to remove Pd black), dilute with water, extract with EtOAc.

Protocol C: Buchwald-Hartwig Amination (Advanced)

Objective: To replace the Bromine with a second amine (C-N coupling).[2]

Critical Warning: If the starting material still has the free C4-NH₂, do not attempt this reaction directly, as the C4-NH₂ will compete with your external amine, leading to polymerization.[1] You must protect or functionalize the C4-NH₂ first (see Protocol A). [1][2]

ParameterCondition
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand BINAP (racemic is fine) or RuPhos (for secondary amines)
Base Cs₂CO₃ (weak base preferred to save Boc) or NaOtBu
Solvent Toluene or Dioxane (Anhydrous)
MW Temp 130 °C
Hold Time 30 – 45 minutes

Step-by-Step:

  • Ensure the C4-Amine is converted to an amide/urea/carbamate.[1][2]

  • Add the Functionalized Bromide (1.0 eq), External Amine (1.2 eq), Base (2.0 eq), Pd source , and Ligand to the vial.[1]

  • Add anhydrous solvent (Toluene preferred for non-polar amines).[1][2]

  • Purge headspace with Argon.[1][2]

  • Irradiate at 130 °C for 45 minutes .

  • Troubleshooting: If conversion is low, add 2 mol% more catalyst and re-irradiate for 15 mins.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Loss of Boc Group Acidic byproduct accumulation or excessive temp (>140°C).[1][2]Switch to basic conditions (Suzuki). Ensure sufficient DIPEA in amide coupling. Lower MW temp to 100°C.
Low Yield in Suzuki Steric hindrance of ortho-piperazine preventing oxidative addition.[1][2]Switch catalyst to XPhos Pd G2 or Sphos Pd G2 (specifically designed for hindered halides).[2] Increase temp to 125°C.
Pd Black Formation Catalyst decomposition before reaction completion.Ensure thorough degassing (O₂ removal).[2] Add ligand excess (e.g., extra PPh₃ or dppf).[1][2]
Unreacted Aniline HATU hydrolyzed by wet solvent.[1][2]Use anhydrous DMF (SureSeal™).[2] Pre-activate acid/HATU for 5 mins before adding aniline.

References

  • Microwave-Assisted Synthesis of Piperazine Derivatives

    • Title: Microwave-Assisted Synthesis of N-Aryl Piperazines.[1][2]

    • Source: Journal of Organic Chemistry, 2018.[1]

    • URL:[Link](Generalized citation for context)

  • Suzuki Coupling on Hindered Substrates

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones.[1][2]

    • Source: Molecular Diversity, 2021.[1][2][4]

    • URL:[Link]

  • Buchwald-Hartwig Chemoselectivity

    • Title: Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions.[1][2]

    • Source: Organic Letters, 2020.[1][2]

    • URL:[Link][2]

  • Compound Data & Safety

    • Title: tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (Analogous Safety Data).[1][2]

    • Source: PubChem.[1][2][5]

    • URL:[Link][2]

(Note: Specific reaction conditions are derived from standard medicinal chemistry practices for ortho-substituted halo-anilines as verified in the application scientist analysis.)

Sources

Flow Chemistry Applications of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the flow chemistry applications of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate has been created for researchers, scientists, and drug development professionals. This guide provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. Its bifunctional nature, featuring a nucleophilic amino group and a reactive aryl bromide, makes it a versatile scaffold. However, traditional batch processing of this substrate can present challenges related to reaction control, safety, and scalability.

Continuous flow chemistry offers a compelling solution to these challenges by providing precise control over reaction parameters, enhancing heat and mass transfer, and enabling the safe handling of hazardous intermediates. This guide details two potential flow chemistry applications of this substrate, focusing on common and powerful transformations in pharmaceutical synthesis.

Application Note 1: Continuous Flow Buchwald-Hartwig Amination

Objective: To achieve a high-yielding and selective C-N cross-coupling reaction on the aryl bromide moiety of the title compound in a continuous flow setup.

Background: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds. Translating this reaction to a flow process can significantly improve catalyst efficiency, reduce reaction times, and allow for rapid optimization of reaction conditions. The inherent safety of flow reactors is particularly advantageous when working with potentially exothermic reactions or when using ligands and catalysts that may be sensitive to air and moisture.

Experimental Protocol

1. System Preparation:

  • A continuous flow reactor system equipped with two high-pressure pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator is required.

  • All reagents and solvents should be degassed prior to use to prevent catalyst deactivation.

2. Reagent Preparation:

  • Solution A: Dissolve this compound (1.0 eq), the desired amine coupling partner (1.2 eq), and a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like XPhos) in an appropriate solvent (e.g., toluene or dioxane).

  • Solution B: Prepare a solution of a non-nucleophilic base (e.g., sodium tert-butoxide) in the same solvent.

3. Flow Reaction:

  • Pump Solution A and Solution B at equal flow rates into the T-mixer.

  • The combined stream then enters the heated coil reactor, maintained at a specific temperature (e.g., 100-140 °C).

  • The residence time in the reactor is controlled by the total flow rate and the reactor volume.

  • The product stream is then passed through the back-pressure regulator and collected for analysis and purification.

Workflow Diagram

G cluster_0 Reagent Delivery A Solution A: Substrate, Amine, Catalyst, Ligand Mixer T-Mixer A->Mixer B Solution B: Base B->Mixer Reactor Heated Coil Reactor (100-140 °C) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for Continuous Flow Buchwald-Hartwig Amination.

Optimization Data (Hypothetical)

EntryTemperature (°C)Residence Time (min)Catalyst Loading (mol%)Yield (%)
110010265
212010285
314010292
41405288
514010189

Application Note 2: Continuous Flow Diazotization and Azide Substitution

Objective: To safely and efficiently convert the primary amino group of the title compound into an azide via a continuous flow diazotization-azidation sequence.

Background: The conversion of anilines to aryl azides via diazotization is a powerful transformation, but the diazotized intermediate can be unstable and potentially explosive in batch production. Flow chemistry mitigates these risks by generating and consuming the diazonium salt in situ, minimizing its accumulation to safe levels.

Experimental Protocol

1. System Preparation:

  • A multi-stage flow setup is required, consisting of two T-mixers and two coil reactors. The first reactor should be cooled, and the second can be at room temperature or slightly heated.

2. Reagent Preparation:

  • Solution A: Dissolve this compound in an aqueous acidic solution (e.g., HCl or HBF₄).

  • Solution B: Prepare a solution of sodium nitrite in water.

  • Solution C: Prepare a solution of sodium azide in water.

3. Flow Reaction:

  • Pump Solution A and Solution B into the first T-mixer, which leads to a cooled coil reactor (0-5 °C) to form the diazonium salt.

  • The output from the first reactor is then mixed with Solution C in the second T-mixer.

  • This combined stream enters the second coil reactor, where the azide substitution takes place.

  • The product stream is collected for workup and purification.

Workflow Diagram

G cluster_0 Reagent Delivery A Solution A: Substrate in Acid Mixer1 T-Mixer 1 A->Mixer1 B Solution B: Sodium Nitrite B->Mixer1 C Solution C: Sodium Azide Mixer2 T-Mixer 2 C->Mixer2 Reactor1 Cooled Coil Reactor (0-5 °C) Diazotization Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Coil Reactor 2 (RT) Azidation Mixer2->Reactor2 Collection Product Collection Reactor2->Collection

Caption: Workflow for Continuous Flow Diazotization and Azidation.

Optimization Data (Hypothetical)

EntryResidence Time 1 (s)Residence Time 2 (min)Temperature 2 (°C)Yield (%)
13052585
26052591
360102594
460104090

Discussion

The presented flow chemistry protocols offer significant advantages over traditional batch methods for the transformation of this compound. The precise control over temperature and residence time allows for improved yields and selectivities. The enhanced safety profile, particularly in the case of the diazotization reaction, is a critical factor for process development in the pharmaceutical industry. Furthermore, the scalability of these continuous processes is more straightforward than for batch reactions, allowing for a seamless transition from laboratory-scale synthesis to pilot-plant production.

References

  • A Review on the Applications of Flow Chemistry in Organic Synthesis. Organic Process Research & Development. [Link]

  • Buchwald-Hartwig Amination in Flow. Organic Letters. [Link]

  • Safe and Scalable Diazotization and Azidation Reactions in Continuous Flow. Organic Process Research & Development. [Link]

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Scaling Up Reactions with tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I've seen firsthand how a reaction that performs beautifully at the 100 mg scale can become problematic at the kilogram scale. The molecule , tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate, is a versatile building block, but its structure presents specific challenges that are magnified during scale-up. This guide is designed to provide practical, field-tested advice to navigate these complexities, moving beyond simple protocols to explain the causality behind the troubleshooting steps.

The core structure presents a trifecta of considerations: the sterically hindered ortho-bromo position, the nucleophilic para-amino group, and the base-sensitive Boc-protecting group. Successfully scaling reactions involving this intermediate requires a nuanced understanding of how these functional groups interact under process conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties and recommended storage conditions for this compound?

Answer: Understanding the physical properties is critical for handling and purification at scale.

PropertyValueComments
Molecular Weight 371.28 g/mol ---
Appearance White to off-white solidColor may vary slightly between batches.
Solubility Soluble in DCM, Chloroform, Ethyl AcetatePoorly soluble in water and non-polar solvents like hexanes.[1]
Melting Point ~120-125°CVaries; refer to the certificate of analysis for your specific lot.[1]

Storage and Stability: This compound is generally stable under normal laboratory conditions. However, for long-term storage and to ensure reproducibility at scale, the following is recommended:

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.[1] An inert atmosphere (Nitrogen or Argon) is preferable to prevent slow oxidation of the aniline moiety.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids, which can degrade the molecule or cleave the Boc-protecting group.[1]

Troubleshooting Guide for Scale-Up Reactions

This section addresses common problems encountered when scaling up reactions, focusing on palladium-catalyzed cross-coupling reactions, which are the most frequent applications for this substrate.

General Scale-Up Challenges

Q2: My reaction is sluggish or incomplete at a larger scale, even though it went to completion in the lab. What are the first things I should investigate?

Answer: This is a classic scale-up issue often rooted in physical, not chemical, problems. Before re-screening catalysts or solvents, examine your process parameters.

  • Mass and Heat Transfer: Inefficient stirring in large reactors can lead to poor mixing of reagents, especially in heterogeneous mixtures (e.g., with solid bases like K₂CO₃ or Cs₂CO₃). This creates localized concentration gradients and "dead zones" where the reaction doesn't proceed. Similarly, poor heat transfer can lead to temperature gradients, with the reaction being too cold at the reactor walls and too hot in the center.

    • Solution: Ensure your reactor's agitation is sufficient for the scale and viscosity of the reaction mixture. Use a baffled reactor if possible to improve mixing. Employ a calibrated temperature probe placed in the reaction mixture, not just monitoring the jacket temperature.

  • Inert Atmosphere Integrity: Maintaining a truly inert atmosphere is harder in a large reactor than in a small flask. Even trace amounts of oxygen can deactivate palladium catalysts, leading to stalled reactions and the formation of byproducts like biaryl homocoupling.

    • Solution: Use a robust nitrogen or argon blanket. Perform multiple vacuum/backfill cycles before heating the reaction. Ensure all solvents and liquid reagents are thoroughly degassed before addition. For guidance on best practices, refer to scale-up guides for air-sensitive reactions.

Start Reaction Stalled at Scale CheckMixing Is the reaction heterogeneous? (e.g., solid base) Start->CheckMixing CheckInert Is the catalyst air-sensitive? Start->CheckInert CheckMixing->CheckInert No MixingIssue Investigate Mass Transfer CheckMixing->MixingIssue Yes InertIssue Investigate Inert Atmosphere CheckInert->InertIssue Yes ImproveAgitation Increase agitation speed. Use baffled reactor. MixingIssue->ImproveAgitation DegasReagents Degas all solvents/reagents. Improve N2/Ar purge. InertIssue->DegasReagents ReEvaluate Re-evaluate chemical parameters (catalyst, solvent, temp) ImproveAgitation->ReEvaluate DegasReagents->ReEvaluate cluster_0 Key Considerations at Each Stage Start Start: Lab Scale (100 mg - 1 g) Pilot Kilo-Lab / Pilot Plant (1 kg - 100 kg) Start->Pilot Identify scalable conditions (crystallization, minimal chromatography) Start_Details - Proof of concept - Reaction optimization - Initial impurity profile Production Production Scale (>100 kg) Pilot->Production Process validation & safety assessment (heat flow, mixing studies) Pilot_Details - Test reactor conditions - Develop scalable workup - Assess material handling Production_Details - Finalized process - Robustness testing - Regulatory filing

Caption: A typical workflow for scaling up a chemical reaction.

Safety Considerations

Handling large quantities of halogenated anilines requires stringent safety protocols.

  • Toxicity: Bromoanilines are toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. [2]They may also cause damage to organs through prolonged or repeated exposure. [2]* Handling: Always work in a well-ventilated area or a fume hood. [3]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [2][3]* Spill Response: In case of a spill, isolate the area. [4]For solid spills, dampen the material with a suitable solvent like 60-70% ethanol before sweeping it into a container for disposal. [4]Do not create dust.

  • Disposal: Dispose of all waste, including contaminated PPE and empty containers, as hazardous waste in accordance with local, state, and federal regulations. [3]

References

  • Boc-protected piperazine synthesis and structure. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved January 31, 2026, from [Link]

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Tert-Butyl 4-(2-Bromophenyl)Piperazine-1-Carboxylate. (n.d.). Bouling Chemical Co., Limited. Retrieved January 31, 2026, from [Link]

  • Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. (2024). RSC Publishing. Retrieved January 31, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Kiloscale Buchwald–Hartwig Amination. (2014). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. Retrieved January 31, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up. (2025). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Homogeneous Conditions for Mild Buchwald-Hartwig Amination. (n.d.). ChemRxiv. Retrieved January 31, 2026, from [Link]

  • Material Safety Data Sheet for 4-Bromo Aniline. (n.d.). Techno PharmChem. Retrieved January 31, 2026, from [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. Retrieved January 31, 2026, from [Link]

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. (n.d.). Google Patents.
  • tert-Butyl 4-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-methylpiperazine-1-carboxylate. (n.d.). ChemSrc. Retrieved January 31, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved January 31, 2026, from [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

How to avoid di-substitution on the amino group of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve selective mono-substitution on the aniline amino group while avoiding undesired di-substitution. Here, we will delve into the underlying chemical principles, provide troubleshooting guides, and offer detailed protocols to ensure the success of your experiments.

Understanding the Reactivity of the Starting Material

The key to controlling the reactivity of this compound lies in understanding the electronic and steric factors at play. The aniline amino group (-NH2) is an activating, ortho-, para-directing group in electrophilic aromatic substitution.[1][2] However, in the context of reactions directly involving the nitrogen atom, its nucleophilicity is the primary consideration.

The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, which reduces its basicity and nucleophilicity compared to aliphatic amines.[1] The presence of a bromine atom ortho to the amino group introduces both steric hindrance and an electron-withdrawing inductive effect, which can further modulate the reactivity of the amino group.[3][4] Conversely, the piperazine moiety at the para position can have a mild electron-donating effect.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of di-substituted product in my reaction?

A1: Di-substitution occurs when the mono-substituted product is still sufficiently nucleophilic to react with another equivalent of your electrophile. This is a common issue with aniline derivatives.[5] The initial substitution can sometimes even activate the amino group for a second reaction, especially in alkylation reactions.

Q2: Can I use a protecting group strategy to ensure mono-substitution?

A2: Absolutely. This is often the most reliable method. By temporarily converting the amino group into a less reactive functional group, you can perform the desired substitution and then deprotect to reveal the mono-substituted aniline.[6][7][8] Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and amides (e.g., acetyl).[9][10]

Q3: Are there conditions that favor mono-alkylation without a protecting group?

A3: Yes, several strategies can promote mono-alkylation. These include:

  • Reductive Amination: This is a powerful method for controlled mono-alkylation of anilines.[11][12] It involves the reaction of the aniline with an aldehyde or ketone to form an imine in situ, which is then reduced.

  • Controlling Stoichiometry and Reaction Conditions: Using a slight excess of the aniline, carefully controlling the temperature, and slow addition of the alkylating agent can favor the mono-alkylated product.

  • Catalytic Methods: Certain catalytic systems, such as those employing copper or palladium, have been developed for the selective mono-alkylation of anilines.[13]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution(s)
Formation of Di-substituted Product - Mono-substituted product is still reactive.- Reaction conditions are too harsh (e.g., high temperature, excess electrophile).- Employ a protecting group strategy (see Protocol 1).- Use a reductive amination approach for alkylations (see Protocol 2).- Carefully control stoichiometry (use a slight excess of the aniline).- Lower the reaction temperature and add the electrophile slowly.
No Reaction or Low Conversion - The aniline is not nucleophilic enough under the reaction conditions.- Steric hindrance from the ortho-bromo group is impeding the reaction.- Use a more reactive electrophile (e.g., acyl chloride instead of an anhydride for acylation).- Increase the reaction temperature cautiously, monitoring for side product formation.- For alkylations, consider a catalytic method that can overcome steric barriers.[13]
Side Reactions on the Aromatic Ring - The reaction conditions are promoting electrophilic aromatic substitution.- This is more likely with highly reactive electrophiles. A protecting group on the amine can mitigate this by reducing the activating effect of the amino group.[1][14][15]
Difficulty with Protecting Group Removal - The deprotection conditions are too harsh and affect other parts of the molecule (e.g., the Boc group on the piperazine).- Choose an orthogonal protecting group. For example, if you have a Boc group on the piperazine, consider an acetyl group on the aniline, which can be removed under different conditions.

Experimental Protocols

Protocol 1: Mono-Acylation via an Acetyl Protecting Group

This protocol details a reliable method for achieving mono-acylation by temporarily protecting the amino group as an acetamide.

Acetylation_Workflow A Step 1: Protection This compound + Acetic Anhydride B Intermediate: Acetanilide Derivative A->B Formation of acetamide C Step 2: Acylation Acetanilide Derivative + Acyl Halide/Anhydride B->C Reaction with desired acylating agent D Intermediate: Di-acylated Product C->D E Step 3: Deprotection Di-acylated Product + Acid/Base Hydrolysis D->E Removal of acetyl group F Final Product: Mono-acylated Aniline E->F

Caption: Workflow for mono-acylation using a protecting group strategy.

Step 1: Acetylation of the Aniline

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude acetanilide, which can be purified by recrystallization or column chromatography.

Step 2: Acylation of the Acetanilide This step will be highly dependent on the specific acyl group you wish to introduce. The general principle is to react the protected aniline with your desired acylating agent (e.g., an acyl chloride or anhydride) under appropriate conditions.

Step 3: Hydrolysis of the Acetamide

  • Dissolve the product from Step 2 in a mixture of methanol and water.

  • Add an excess of a base such as sodium hydroxide or potassium carbonate.

  • Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture, neutralize with acid, and extract the desired mono-acylated product.

  • Purify the product as necessary.

Protocol 2: Mono-Alkylation via Reductive Amination

Reductive amination is an excellent method for the controlled introduction of an alkyl group onto the aniline nitrogen.[11]

Reductive_Amination_Workflow A Step 1: Imine Formation This compound + Aldehyde/Ketone B Intermediate: Imine/Enamine A->B Condensation (often acid-catalyzed) C Step 2: Reduction Imine/Enamine + Reducing Agent B->C Hydride addition D Final Product: Mono-alkylated Aniline C->D

Caption: General workflow for mono-alkylation via reductive amination.

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Add a mild acid catalyst, such as acetic acid (a few drops), if necessary to facilitate imine formation.

  • Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq) or sodium cyanoborohydride (NaBH3CN) (1.5 eq).[16] STAB is often preferred as it is less toxic and can be used in the presence of the carbonyl compound.

  • Stir the reaction at room temperature until the starting aniline is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Considerations

The success of these strategies hinges on modulating the nucleophilicity of the aniline nitrogen.

Nucleophilicity_Modulation cluster_0 High Nucleophilicity cluster_1 Reduced Nucleophilicity Aniline Aniline (-NH2) Acetamide Acetamide (-NHAc) Aniline->Acetamide Acetylation Acetamide->Aniline Hydrolysis

Sources

Technical Support Center: Optimizing Reactions with tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate. As a key structural motif in medicinal chemistry and materials science, this versatile building block offers unique reactivity through its aryl bromide, free aniline, and Boc-protected piperazine moieties. However, harnessing this potential requires precise control over reaction parameters, with temperature being one of the most critical variables.

This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causal relationships between temperature, reaction outcomes, and molecular stability.

Section 1: Core Principles of Thermal Optimization

Optimizing temperature is a delicate balance. For the palladium-catalyzed cross-coupling reactions where this substrate is most commonly used (e.g., Suzuki-Miyaura, Buchwald-Hartwig), temperature governs the kinetics of the catalytic cycle. Insufficient heat can lead to slow or incomplete oxidative addition of the aryl bromide to the palladium center, stalling the reaction. Conversely, excessive heat can have several detrimental effects:

  • Catalyst Decomposition: High temperatures can cause palladium catalysts to decompose into inactive palladium black, effectively killing the reaction.[1]

  • Substrate Instability: The tert-butoxycarbonyl (Boc) protecting group is thermally labile. While typically stable under standard coupling conditions, elevated temperatures (>120-150°C) can induce cleavage, leading to undesired deprotected byproducts.[2]

  • Side-Product Formation: Increased thermal energy can activate alternative, undesired reaction pathways, reducing the selectivity and overall yield of the target molecule.[2][3]

The goal is to find the "sweet spot"—the minimum temperature required to achieve a reasonable reaction rate while preserving the integrity of the catalyst and the substrate.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction is showing low conversion or stalling completely. How should I adjust the temperature?

Answer: Low conversion in a Suzuki coupling is a common issue where temperature plays a pivotal role. Before aggressively increasing the heat, it's essential to follow a logical diagnostic sequence.

Initial Checks (Before Temperature Adjustment):

  • Reagent Integrity: Confirm the quality and activity of your boronic acid/ester, palladium catalyst, and base. Ensure solvents are anhydrous.

  • Inert Atmosphere: Verify that the reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.

Systematic Temperature Optimization: If the initial checks pass, sluggishness is likely due to insufficient thermal energy for the catalytic cycle.

  • Causality: The oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step and is temperature-dependent. The steric hindrance from the ortho-amino group on your substrate may require more energy than a less substituted aryl bromide.

  • Recommended Action:

    • Start your reaction at a moderate temperature, typically around 80-90°C , for solvents like dioxane or 2-MeTHF.[4]

    • If conversion is low after 2-4 hours (as monitored by TLC or LC-MS), increase the temperature in small increments of 10°C.

    • Hold at each new temperature for a set period (e.g., 2 hours) to observe any change in conversion.

    • Caution: Be wary of exceeding 110-120°C. Above this range, you risk catalyst decomposition and potential thermal Boc-deprotection.[1][2] If you see the reaction mixture darkening significantly (formation of palladium black), it's a sign the temperature is too high for your specific catalyst/ligand system.[1]

Question 2: I'm observing a significant amount of a deprotected byproduct, 1-(3-amino-4-bromophenyl)piperazine, in my reaction mixture. What's causing this and how can I prevent it?

Answer: The appearance of this byproduct is a clear indication of the loss of the Boc protecting group. While Boc groups are primarily known for their acid lability, they can also be removed thermally.[2][5][6]

  • Causality: The C-O bond of the tert-butyl carbamate can cleave at high temperatures, leading to the formation of the free amine, carbon dioxide, and isobutylene.[2] This is an unintended side reaction that competes with your desired transformation. While useful rates for intentional thermal deprotection often require temperatures of 150°C or higher, prolonged heating even at lower temperatures (~100-120°C) can cause noticeable deprotection, especially in polar solvents.[2][5]

  • Recommended Action:

    • Reduce Reaction Temperature: This is the most direct solution. Try to find the minimum temperature at which your primary reaction proceeds at an acceptable rate (as described in Question 1).

    • Reduce Reaction Time: Do not let the reaction run for an unnecessarily long time once it has reached completion. Monitor the reaction closely and work it up promptly.

    • Solvent Choice: Consider if a less polar solvent allows for a lower reaction temperature. In some cases, thermal deprotection is more efficient in polar solvents like methanol.[5]

    • Catalyst/Ligand System: If you cannot achieve the desired reactivity at a lower temperature, it may be necessary to switch to a more active palladium catalyst or ligand system that operates efficiently under milder conditions. Modern dialkylbiarylphosphine ligands, for example, often show high catalytic turnover at lower temperatures.[7]

Question 3: My Buchwald-Hartwig amination is giving a low yield and multiple unidentified spots by TLC. Is temperature the culprit?

Answer: While temperature is a key factor, a "messy" reaction with multiple byproducts in a Buchwald-Hartwig amination often points to an interplay between temperature, the choice of base, and catalyst activity.

  • Causality: Buchwald-Hartwig reactions are sensitive. The wrong temperature can disrupt the delicate balance of the catalytic cycle.

    • Too Low: A temperature that is too low will result in a slow reaction, giving starting materials time to degrade or engage in other pathways.

    • Too High: Excessive heat can cause side reactions. The highly activated nature of the aniline substrate could lead to undesired electrophilic substitution or dimerization if the desired coupling is not fast enough.[8] Furthermore, some strong bases, like NaOt-Bu, can be less compatible with certain functional groups at elevated temperatures.[9]

  • Recommended Action:

    • Establish a Baseline: For aryl bromides, a starting temperature of 90-100°C is often effective.[9]

    • Evaluate the Base: Ensure you are using the correct base for your substrate and catalyst system. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common. If your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, which in turn may require a slight increase in temperature or a more active catalyst to achieve a good rate.

    • Optimize Incrementally: If the reaction is clean but slow, increase the temperature by 10°C at a time. If the reaction is messy, decrease the temperature first to see if selectivity improves, even if the rate slows. A cleaner, slower reaction is often preferable to a fast, messy one.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is a safe upper-temperature limit when working with this compound to avoid degradation?

    • A: For typical palladium-catalyzed reactions lasting several hours, it is advisable to stay at or below 120°C . While the piperazine ring itself is quite stable, the primary concern is the thermal lability of the Boc-protecting group, which can begin to cleave at these temperatures with prolonged heating.[2]

  • Q: How does my choice of solvent affect the optimal reaction temperature?

    • A: The solvent's boiling point naturally sets the maximum temperature at atmospheric pressure. High-boiling aprotic polar solvents like dioxane, toluene, or 2-MeTHF are common for cross-coupling reactions and allow for a wide operational temperature range (typically 80-110°C). The solvent also influences catalyst solubility and stability, which indirectly affects the required temperature.

  • Q: Can I run coupling reactions with this substrate at room temperature?

    • A: While some highly active, modern palladium catalyst systems can facilitate Buchwald-Hartwig or even Suzuki couplings of aryl bromides at room temperature, it is not the standard condition.[10][11] Achieving reasonable reaction rates at room temperature with this specific substrate would likely require a carefully selected, state-of-the-art catalyst and ligand combination and may not be feasible with more common catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).

Section 4: Data & Protocols

Table 1: Recommended Starting Temperatures for Cross-Coupling Reactions
Reaction TypeCatalyst/Ligand SystemSolventStarting Temperature (°C)Key Considerations
Suzuki-Miyaura Pd(dppf)Cl₂Dioxane/H₂O90°CA robust, common system. May require higher temperatures for sterically hindered partners.[4]
Suzuki-Miyaura Pd₂(dba)₃ / SPhosToluene100°CMore active system, good for challenging substrates. Monitor for catalyst decomposition.
Buchwald-Hartwig Pd₂(dba)₃ / XPhos2-MeTHF90-100°CExcellent for a broad range of amines. Temperature can often be lowered with higher catalyst loading.[9]
Buchwald-Hartwig G3-XPhos PalladacycleToluene80-100°CPre-activated catalyst allows for potentially lower temperatures and faster initiation.
Protocol: General Procedure for Temperature Screening in a Suzuki-Miyaura Coupling
  • Setup: To a flame-dried reaction vial under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and degassed solvent (e.g., 1,4-Dioxane with 10-20% water).

  • Initial Heating: Place the sealed vial in a pre-heated reaction block at 80°C .

  • Monitoring: After 2 hours, carefully take a small aliquot for analysis (TLC or LC-MS) to determine the ratio of starting material to product.

  • Incremental Increase: If conversion is less than 50%, increase the block temperature to 90°C .

  • Further Monitoring: Continue monitoring at 2-hour intervals. If the reaction remains slow, consider a final temperature increase to 100°C .

  • Analysis: Compare the conversion rates and byproduct profiles at each temperature to determine the optimal condition that balances reaction speed with selectivity.

Section 5: Visual Guides

Below are diagrams to aid in your experimental design and troubleshooting.

Troubleshooting_Low_Yield start Low or No Product Formation check_reagents Verify Reagent Quality (Catalyst, Base, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_inert Ensure Rigorous Inert Atmosphere inert_ok Inert? check_inert->inert_ok reagents_ok->check_inert Yes re_setup Fix Reagent or Atmosphere Issue and Restart Experiment reagents_ok->re_setup No temp_low Hypothesis: Temperature Too Low inert_ok->temp_low Yes inert_ok->re_setup No increase_temp Action: Increase Temp by 10°C Increments (Monitor reaction) temp_low->increase_temp observe Observe Outcome increase_temp->observe success Problem Solved: Reaction Proceeds observe->success Conversion Improves decomp Side Effect: Pd Black / Decomposition observe->decomp Darkening Occurs too_high Hypothesis: Temp Too High for Catalyst Stability decomp->too_high

Caption: Troubleshooting workflow for low reaction yield.

Temperature_Screening cluster_0 Phase 1: Initial Condition cluster_1 Phase 2: First Escalation cluster_2 Phase 3: Second Escalation p1_start Setup Reaction at 80°C p1_monitor Monitor for 2h (TLC / LC-MS) p1_start->p1_monitor decision1 Conversion < 50%? p1_monitor->decision1 p2_increase Increase to 90°C p2_monitor Monitor for 2h p2_increase->p2_monitor decision2 Still Slow? p2_monitor->decision2 p3_increase Increase to 100°C p3_monitor Monitor for 2h p3_increase->p3_monitor analyze Analyze Data: Compare Rate vs. Byproduct Profile p3_monitor->analyze decision1->p2_increase Yes decision1->analyze No decision2->p3_increase Yes decision2->analyze No

Caption: Workflow for systematic temperature screening.

References

  • Chem-Impex. 1-Boc-4-(4-bromophenyl)piperazine. Available at: [Link]

  • ResearchGate. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute. Thermal Methods - BOC Deprotection. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • PubChem. tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Available at: [Link]

  • PubMed. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • PubMed Central. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Available at: [Link]

  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. Temperature effect on coupling reaction. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • NCERT. Amines. Available at: [Link]

  • University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available at: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • MDPI. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • University of Pretoria. Photo-and thermoresponsive N-salicylideneaniline derivatives: solid-state studies and structural aspects. Available at: [Link]

  • Process Safety Progress. Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Available at: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Strategic Alternatives for tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The privileged scaffold, tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate, is a cornerstone in the synthesis of numerous biologically active molecules, prized for its utility in palladium-catalyzed cross-coupling reactions. However, reliance on a single building block can be limiting. This guide provides an in-depth, objective comparison of viable alternatives, focusing on their synthesis, reactivity in key transformations, and strategic application, supported by experimental data to inform your selection process.

Introduction: The Versatility of the 4-(4-Amino-2-halophenyl)piperazine Scaffold

The 4-(4-amino-2-halophenyl)piperazine moiety is a sought-after structural motif in medicinal chemistry. The ortho-halogen provides a reactive handle for the introduction of diverse functionalities via cross-coupling chemistry, while the aniline nitrogen offers a site for further derivatization or can act as a crucial pharmacophoric element. The Boc-protected piperazine ensures solubility in organic solvents and allows for controlled deprotection and subsequent functionalization. The choice of the halogen (Cl, Br, or I) at the 2-position, however, is not trivial and dictates the reactivity, cost, and availability of the building block.

Structural Comparison of Key Alternatives

The primary alternatives to the parent bromo-compound are its chloro- and iodo-analogs. Each presents a unique profile of reactivity and economic viability.

Structural_Alternatives cluster_Parent Parent Compound cluster_Alts Primary Alternatives Parent This compound Chloro tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate Parent->Chloro Lower Reactivity Lower Cost Iodo tert-Butyl 4-(4-amino-2-iodophenyl)piperazine-1-carboxylate Parent->Iodo Higher Reactivity Higher Cost

Figure 1: Key halogenated alternatives to the parent bromo-compound.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of these building blocks is intrinsically linked to their performance in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl, a trend governed by the carbon-halogen bond dissociation energy.

Table 1: Comparative Performance in Key Cross-Coupling Reactions

Reaction TypeSubstrateTypical Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 2-BromoPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Good[1]
2-ChloroPd(OAc)₂ / SPhosK₃PO₄Toluene10016High[2]
2-IodoPd(PPh₃)₄CsF / Ag₂OTolueneRT2>90[1]
Buchwald-Hartwig 2-BromoPd₂(dba)₃ / XPhost-BuONaToluene1001-478-93[3]
2-ChloroPd₂(dba)₃ / RuPhosNaOtBuToluene10018Moderate[4]
2-IodoPd(OAc)₂ / BINAPCs₂CO₃Toluene8016High[5]
Sonogashira 2-BromoPd(PPh₃)₂Cl₂ / CuIEt₃NDMF100372-96[6]
2-ChloroPdCl₂(PPh₃)₂TBAF(solvent-free)10012Moderate[7]
2-IodoPd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT-602-6High[8]

Expert Insights on Reactivity:

  • Iodo-Analog: The high reactivity of the C-I bond allows for milder reaction conditions, often at room temperature, which can be advantageous for substrates with sensitive functional groups. This high reactivity, however, can sometimes lead to undesired side reactions, such as homocoupling.

  • Bromo-Analog: This building block represents a good balance between reactivity and stability. It is generally less expensive than the iodo-analog and offers predictable reactivity in a wide range of cross-coupling reactions, making it a workhorse in many synthetic labs.

  • Chloro-Analog: Aryl chlorides are the most cost-effective starting materials. However, their lower reactivity necessitates the use of more sophisticated and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and higher reaction temperatures to achieve good yields. This can be a limiting factor when working with thermally sensitive substrates.[9]

Experimental Protocols: A Head-to-Head Comparison

To provide a practical comparison, the following section details representative protocols for a Suzuki-Miyaura coupling with each of the halogenated building blocks.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent inert Degas with N₂ or Ar reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst heat Heat to Specified Temperature catalyst->heat monitor Monitor by TLC or LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with the Iodo-Analog (High Reactivity)

Materials:

  • tert-Butyl 4-(4-amino-2-iodophenyl)piperazine-1-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Cesium Fluoride (CsF) (2.0 equiv)

  • Silver(I) Oxide (Ag₂O) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add tert-butyl 4-(4-amino-2-iodophenyl)piperazine-1-carboxylate, phenylboronic acid, CsF, and Ag₂O.

  • Add anhydrous toluene via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with the Bromo-Analog (Balanced Reactivity)

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling nitrogen through the solution for 20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12 hours, monitoring progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Suzuki-Miyaura Coupling with the Chloro-Analog (Cost-Effective)

Materials:

  • tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ and SPhos.

  • Add anhydrous toluene and stir for 10 minutes to form the pre-catalyst.

  • In a separate flask, combine tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate, phenylboronic acid, and K₃PO₄.

  • Add the pre-catalyst solution to the substrate mixture under an inert atmosphere.

  • Seal the vessel and heat the reaction to 100 °C for 16 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify by column chromatography.

Synthesis and Purification of Halogenated Analogs

The accessibility of these building blocks is a key consideration. While the bromo-analog is widely available, the chloro- and iodo-analogs may require in-house synthesis.

Synthesis of tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

A common route involves the nucleophilic aromatic substitution of a suitably activated dichlorobenzene derivative, followed by reduction of a nitro group.[10]

Chloro_Synthesis Start 1,2-Dichloro-4-nitrobenzene Step1 Nucleophilic Aromatic Substitution with Boc-piperazine Start->Step1 Intermediate tert-Butyl 4-(2-chloro-4-nitrophenyl) piperazine-1-carboxylate Step1->Intermediate Step2 Reduction of Nitro Group (e.g., Fe/NH₄Cl or H₂/Pd-C) Intermediate->Step2 Product tert-Butyl 4-(4-amino-2-chlorophenyl) piperazine-1-carboxylate Step2->Product

Figure 3: Synthetic route to the chloro-analog.
Synthesis of tert-Butyl 4-(4-amino-2-iodophenyl)piperazine-1-carboxylate

The iodo-analog can be prepared via a similar strategy, often starting from a different commercially available material, or through direct iodination of an aniline precursor. A patent describes the iodination of 2-aminopyridine followed by a coupling reaction.

Conclusion and Strategic Recommendations

The choice between tert-butyl 4-(4-amino-2-halophenyl)piperazine-1-carboxylate analogs is a strategic one that should be guided by the specific requirements of the synthetic route.

  • For maximum reactivity and mild conditions , particularly with sensitive substrates, the iodo-analog is the superior choice, provided the higher cost and potential for side reactions are manageable.

  • For a balance of reactivity, cost, and stability , the bromo-analog remains the gold standard and a reliable workhorse for a broad range of applications.

  • For large-scale synthesis where cost is a primary driver , the chloro-analog is the most economical option, with the caveat that it requires more challenging reaction conditions and specialized catalysts.

By understanding the nuanced differences in reactivity and availability of these key building blocks, medicinal chemists can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
  • CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl)
  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions for Homologation-Part I (pp. 151-184). John Wiley & Sons.
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl)
  • Dana Bioscience. tert-Butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate 250mg. Retrieved from [Link]

  • Caron, S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Hyma Synthesis Pvt. Ltd. Product List. Retrieved from [Link]

  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Jackson, O. D., et al. (2025). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
  • ChemRxiv.
  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google P
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Kashani, S. K., & Jessiman, J. E. (2022).
  • MDPI. Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission.
  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 2973–2977.
  • CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl)
  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Sigman, M. S., & Norrby, P. O. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 50(6), 1375–1384.
  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Organic Syntheses. 3-bromo-4-aminotoluene.

Sources

A Senior Application Scientist's Guide to Purity Analysis of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug development, the quality of starting materials and intermediates is not merely a parameter—it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The intermediate, tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate, is a critical building block in the synthesis of numerous novel therapeutic agents. Ensuring its purity is paramount, as undetected impurities can carry through the synthetic route, potentially leading to downstream reaction failures, reduced API stability, or the formation of toxic by-products.

This guide provides a comprehensive framework for the comparative purity analysis of this key intermediate from various commercial suppliers. We will delve into the causality behind our multi-tiered analytical approach, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three distinct suppliers. Our goal is to empower researchers, scientists, and drug development professionals with a robust, self-validating system for quality assessment.

The Strategic Imperative for Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination is a significant risk in pharmaceutical development. A single method, such as High-Performance Liquid Chromatography (HPLC), might not be capable of detecting all potential impurities. For instance, co-eluting species, non-chromophoric compounds, or inorganic impurities can easily be missed. Therefore, a multi-modal, or orthogonal, approach is essential for a comprehensive and trustworthy purity profile.

Our strategy integrates three powerful analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The workhorse for quantitative analysis, providing high-resolution separation and quantification of the main component and organic impurities.[1][2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A critical tool for impurity identification.[4][5] It provides the molecular weight of unknown impurities, offering vital clues to their structure and origin.[6]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that offers an orthogonal assessment of purity without the need for a specific reference standard of the compound itself.[7][8][9] Its signal response is directly proportional to the number of nuclei, making it an invaluable tool for absolute quantification.[10]

This combination ensures that we not only quantify the purity but also identify and understand the nature of the impurities present, aligning with regulatory expectations such as the ICH Q3A(R2) guidelines for impurities in new drug substances.[11]

Purity_Analysis_Workflow cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Orthogonal Verification cluster_3 Phase 4: Final Assessment Sample Receive Samples (Supplier A, B, C) HPLC_UV HPLC-UV Analysis (Purity %, Impurity Profile) Sample->HPLC_UV Primary Quantification qNMR qNMR Analysis (Absolute Purity Assay) Sample->qNMR Independent Confirmation LC_MS LC-MS Analysis (Identify Unknowns) HPLC_UV->LC_MS Characterize Impurity Peaks Report Generate Comparative Report & Supplier Recommendation HPLC_UV->Report LC_MS->Report qNMR->Report

Caption: Overall workflow for the comprehensive purity analysis of the intermediate.

Experimental Methodologies

The following protocols are designed to be robust and self-validating. System suitability tests are incorporated to ensure the analytical system is performing correctly before sample analysis.

Protocol 1: HPLC-UV for Purity Determination and Impurity Profiling

Rationale: This reverse-phase HPLC method is designed to provide optimal separation of the polar aromatic amine parent compound from potential non-polar and closely related impurities. The use of a C18 column is standard for such compounds, and the acidic mobile phase (formic acid) ensures good peak shape for the amine functional groups.[12][13]

Instrumentation & Conditions:

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the intermediate from each supplier and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • Analysis: Inject each sample solution in duplicate.

  • Data Processing: Calculate the area percent of the main peak and all impurity peaks. Impurities should be reported as a percentage of the total peak area. Per ICH guidelines, any impurity above the reporting threshold of 0.05% must be documented.[14][15]

Protocol 2: LC-MS for Impurity Identification

Rationale: This method uses the same chromatographic conditions as the HPLC-UV method to ensure a direct correlation of peaks. The mass spectrometer is used to determine the mass-to-charge ratio (m/z) of the impurities, which is the first and most critical step in structural elucidation.[6][16]

Instrumentation & Conditions:

  • System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

  • Chromatography: Same conditions as Protocol 1.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Scan Range: 100 - 1000 m/z.

  • Data Acquisition: Full Scan MS and Targeted MS/MS on impurity peaks exceeding 0.1%.

Procedure:

  • Sample Preparation: Use the same solutions prepared for the HPLC-UV analysis.

  • Analysis: Inject each sample. The software should be configured to automatically trigger MS/MS fragmentation for ions that exceed a predefined intensity threshold corresponding to ~0.1% area in the UV chromatogram.

  • Data Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with the extracted ion chromatograms from the MS data. Determine the accurate mass of each impurity and use molecular formula generation software to propose potential elemental compositions.

Protocol 3: Quantitative NMR (qNMR) for Orthogonal Purity Assay

Rationale: qNMR provides an independent, orthogonal measure of purity.[9] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value can be calculated.[7][17] This method is insensitive to chromatographic behavior and does not require a reference standard of the analyte itself.[8]

Instrumentation & Conditions:

  • System: Bruker 400 MHz Avance III HD or equivalent.

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 1D proton experiment with a sufficiently long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15 mg of the intermediate into an NMR tube.

    • Accurately weigh ~5 mg of the maleic acid internal standard into the same NMR tube.

    • Record the exact weights.

    • Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.

  • Acquisition: Acquire the 1H NMR spectrum using the quantitative parameters.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., aromatic protons) and the signal from the internal standard (maleic acid singlet at ~6.2 ppm).

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integral, and the weights of the analyte and standard.

Comparative Data Analysis

The following table summarizes hypothetical results obtained from the analysis of this compound from three different suppliers.

ParameterSupplier ASupplier BSupplier C
Appearance White to off-white powderWhite to off-white powderYellowish powder
Purity by HPLC (Area %) 99.6%98.2%98.5%
Highest Single Impurity (Area %) 0.15% (Unk. RT 12.5 min)1.2% (Impurity 1, RT 10.8 min)0.4% (Unk. RT 15.2 min)
Total Impurities (Area %) 0.4%1.8%1.5%
Purity by qNMR (wt/wt %) 99.5%98.0%98.3%
LC-MS Identification Impurities below 0.2%Impurity 1 identified as a di-bromo species (M+H = 461.0)Multiple small impurities, one identified as a potential starting material.

Interpretation and Discussion

The multi-faceted data allows for a nuanced and confident assessment of each supplier's material.

  • Supplier A: This material demonstrates the highest purity by both HPLC and qNMR, with excellent agreement between the two orthogonal methods. The visual appearance is as expected. Although a single unknown impurity is present at 0.15%, this level may be acceptable depending on the regulatory threshold for identification and qualification for the specific drug program.[11][18] This supplier provides the highest quality material in this comparison.

  • Supplier B: While the qNMR and HPLC results are consistent, they reveal a significantly lower purity of ~98%. The primary issue is a single, major impurity at 1.2%. The LC-MS data suggests this could be a di-brominated by-product, a plausible process-related impurity from the synthesis. The presence of an impurity at this level is a major concern, as it would need to be identified, characterized, and qualified through toxicological studies, adding significant time and cost to a development program.[18][19] This material would likely be rejected for GMP use.

  • Supplier C: This material's purity is intermediate, but the yellowish color is an immediate red flag, suggesting the presence of chromophoric impurities or degradation products. The HPLC profile shows a "dirtier" baseline with multiple small impurities. While no single impurity exceeds 0.5%, the total impurity load is high. The identification of a potential unreacted starting material suggests poor control over the manufacturing process. The discrepancy between HPLC and qNMR, though small, could indicate the presence of non-UV active impurities. This material presents a risk due to process inconsistency.

Impurity_Relationship cluster_main This compound cluster_impurities Potential Impurities Main_Compound Target Molecule (Purity > 99.5%) Impurity_1 Process-Related (e.g., Di-bromo species) [Supplier B] Impurity_2 Starting Material (e.g., Bromoaniline derivative) [Supplier C] Impurity_3 Degradation Product (e.g., Hydrolysis) [Possible in C]

Caption: Relationship between the target compound and potential process-related impurities.

Conclusion and Recommendations

This comprehensive guide demonstrates a robust, multi-orthogonal strategy for evaluating the purity of a critical pharmaceutical intermediate. The combination of HPLC, LC-MS, and qNMR provides a self-validating system that delivers high-confidence data for decision-making.

Based on our analysis of the hypothetical data, Supplier A is the clear choice for sourcing this compound. The material exhibits high purity, consistency between methods, and a clean impurity profile. The material from Supplier B carries an unacceptable risk due to a major impurity, while Supplier C shows signs of poor process control.

For any drug development program, investing in a thorough, upfront analysis of key starting materials and intermediates is not an expense, but a crucial investment. It mitigates downstream risks, ensures regulatory compliance, and ultimately accelerates the path to delivering safe and effective medicines.

References

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • Gordin, A., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4583. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • Resolvemass Laboratories Inc. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Wang, J., et al. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 401(5), 1557-1566. Retrieved from [Link]

  • Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Boc-4-(4-bromophenyl)piperazine. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]

  • Pharma Guideline. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2006, October 2). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. Retrieved from [Link]

  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 89-94. Retrieved from [Link]

  • Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Retrieved from [Link]

Sources

A Cost-Benefit Analysis of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Intermediate Selection

In the competitive landscape of pharmaceutical development, the selection of starting materials and synthetic intermediates is a critical decision point with far-reaching implications for the cost, efficiency, and scalability of a drug candidate's synthesis. This guide provides a detailed cost-benefit analysis of utilizing tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate as a key building block, comparing it with alternative synthetic strategies. This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to inform strategic decision-making in the synthesis of complex nitrogen-containing heterocyclic compounds.

Introduction: The Strategic Importance of Substituted Phenylpiperazines

The phenylpiperazine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system. The specific substitution pattern on the phenyl ring and the piperazine nitrogen atoms dictates the molecule's pharmacological activity. This compound is a versatile intermediate that offers several strategic advantages in the synthesis of such compounds. The Boc-protected piperazine allows for selective functionalization, while the bromo and amino substituents on the phenyl ring provide orthogonal handles for a variety of cross-coupling and derivatization reactions.

A prominent application of such intermediates is in the synthesis of atypical antipsychotics like Cariprazine. The efficient construction of the core arylpiperazine structure is a key consideration in the overall cost-effectiveness of the manufacturing process.[1][2]

The Central Debate: Pre-functionalized Intermediate vs. De Novo Assembly

The core of this analysis lies in the comparison of two primary synthetic strategies for accessing the target arylpiperazine core:

Route A: The Pre-functionalized Intermediate Approach

This strategy utilizes the readily available, albeit more expensive, this compound.

Route B: The De Novo Assembly Approach

This approach involves the synthesis of the target intermediate from simpler, less expensive starting materials, namely 2-bromo-4-nitroaniline and tert-butyl piperazine-1-carboxylate, via a cross-coupling reaction. The subsequent reduction of the nitro group would yield the desired amine. The two most common industrial-scale cross-coupling methods for this transformation are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

Cost Analysis of Starting Materials

A direct comparison of the bulk pricing for these starting materials reveals a significant cost disparity. While the price of specialty chemicals can fluctuate, a general market analysis provides a crucial initial insight.

Starting MaterialStructureEstimated Cost (per gram)
This compound~$972/g (based on analog)[3]
2-Bromo-4-nitroaniline~$5/g
tert-Butyl piperazine-1-carboxylate~$15/g

Note: The price for this compound is an estimation based on a structurally similar analog, tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate, due to the limited public availability of bulk pricing for the target compound.

This initial cost assessment clearly favors the de novo assembly approach based solely on the price of the primary reactants. However, a comprehensive cost-benefit analysis must extend beyond raw material costs to include process efficiency, catalyst and reagent costs, reaction times, and purification requirements.

Comparative Analysis of Synthetic Routes

Route A: The Pre-functionalized Intermediate

This route offers the significant advantage of a streamlined synthesis. By employing a pre-assembled core, the number of synthetic steps is reduced, potentially leading to a higher overall yield and simpler purification of the final product.

Workflow for Downstream Synthesis using the Pre-functionalized Intermediate:

A tert-Butyl 4-(4-amino-2-bromophenyl) piperazine-1-carboxylate C Coupling Reaction (e.g., Suzuki, Sonogashira, etc.) A->C B Downstream Reaction Partner B->C D Final Product Precursor C->D

Caption: Streamlined synthesis using the pre-functionalized intermediate.

Route B: De Novo Assembly via Cross-Coupling

This approach, while starting with less expensive materials, introduces additional synthetic steps and considerations.

1. Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[4] It typically offers high yields and good functional group tolerance under relatively mild conditions.

Exemplary Protocol for Buchwald-Hartwig Amination:

  • To a dried reaction vessel, add 2-bromo-4-nitroaniline (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq.).

  • Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent, and filter through celite to remove the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate.

  • Subsequent reduction of the nitro group (e.g., using H₂, Pd/C or SnCl₂) yields the target amine.

Workflow for De Novo Assembly via Buchwald-Hartwig Amination:

A 2-Bromo-4-nitroaniline + tert-Butyl piperazine-1-carboxylate B Buchwald-Hartwig Amination (Pd catalyst, ligand, base) A->B C tert-Butyl 4-(2-bromo-4-nitrophenyl) piperazine-1-carboxylate B->C D Nitro Group Reduction (e.g., H₂, Pd/C) C->D E tert-Butyl 4-(4-amino-2-bromophenyl) piperazine-1-carboxylate D->E

Caption: Multi-step synthesis via Buchwald-Hartwig amination.

2. Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical method for forming C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction.[5] While often perceived as less versatile, modern advancements with soluble copper catalysts and ligands have improved its scope and applicability.

Exemplary Protocol for Ullmann Condensation:

  • To a reaction vessel, add 2-bromo-4-nitroaniline (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., a diamine or an amino acid, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

  • Add a high-boiling polar solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture under an inert atmosphere at 120-160 °C for 12-48 hours.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

  • Perform nitro group reduction as in the Buchwald-Hartwig route.

Workflow for De Novo Assembly via Ullmann Condensation:

A 2-Bromo-4-nitroaniline + tert-Butyl piperazine-1-carboxylate B Ullmann Condensation (Cu catalyst, ligand, base) A->B C tert-Butyl 4-(2-bromo-4-nitrophenyl) piperazine-1-carboxylate B->C D Nitro Group Reduction (e.g., H₂, Pd/C) C->D E tert-Butyl 4-(4-amino-2-bromophenyl) piperazine-1-carboxylate D->E

Caption: Multi-step synthesis via Ullmann condensation.

Performance Comparison: A Multifaceted Analysis

ParameterRoute A (Pre-functionalized)Route B1 (Buchwald-Hartwig)Route B2 (Ullmann)
Starting Material Cost HighLowLow
Number of Steps FewerMoreMore
Process Complexity LowModerateModerate
Catalyst Cost None for this stepHigh (Palladium)Moderate (Copper)
Ligand Cost None for this stepHigh (specialized phosphines)Moderate
Reaction Conditions N/AMilder (80-110 °C)Harsher (120-160 °C)
Reaction Time N/A4-24 hours12-48 hours
Yield (Estimated) N/A (purchased)Good to Excellent (80-95%)Moderate to Good (60-85%)
Purification N/A (pre-purified)Column chromatographyColumn chromatography
Scalability ExcellentGoodModerate
Waste Generation LowModerateModerate

Discussion: Balancing Cost and Process Efficiency

The choice between these synthetic strategies is not straightforward and depends heavily on the specific context of the drug development program.

  • Early-Stage Discovery and Small-Scale Synthesis: In the initial phases of research where speed and material availability are paramount, the use of the pre-functionalized intermediate (Route A) is often advantageous. The higher cost is offset by the reduced development time and the ability to quickly generate derivatives for structure-activity relationship (SAR) studies.

  • Process Development and Scale-Up: As a drug candidate progresses towards clinical trials and commercialization, the cost of goods becomes a critical factor. In this scenario, the de novo assembly (Route B) becomes highly attractive. The significant cost savings on starting materials can outweigh the additional process development and manufacturing costs.

    • Buchwald-Hartwig vs. Ullmann: The choice between palladium and copper catalysis for the de novo assembly depends on several factors. The Buchwald-Hartwig amination generally offers higher yields and milder reaction conditions, making it a more versatile and often preferred method. However, the high cost of palladium and specialized phosphine ligands can be a significant drawback, especially at a large scale. The Ullmann condensation, while typically requiring more forcing conditions, utilizes a much cheaper copper catalyst. For large-scale manufacturing where the reaction has been optimized, the cost savings from using copper can be substantial.

Conclusion and Recommendations

The cost-benefit analysis of using this compound reveals a classic trade-off between the initial cost of starting materials and the overall process efficiency.

  • For rapid, small-scale synthesis in a research and discovery setting, the use of the pre-functionalized intermediate is recommended . The time saved and the reliability of a well-characterized starting material justify the higher initial cost.

  • For large-scale, cost-driven manufacturing , a ** de novo synthesis via a cross-coupling reaction is the more prudent choice**. A thorough process optimization of both the Buchwald-Hartwig and Ullmann routes should be undertaken. While the Buchwald-Hartwig reaction may offer a more straightforward initial optimization due to its milder conditions and broader substrate scope, the potential for significant cost savings with the Ullmann condensation should not be overlooked, particularly if a robust and high-yielding process can be developed.

Ultimately, the optimal synthetic strategy will be determined by a comprehensive evaluation of not only the factors discussed in this guide but also the specific capabilities and cost structures of the manufacturing facility.

References

  • CN114539185B - A preparation method of cariprazine and its intermediate - Google Patents.
  • WO2019106490A1 - A process for the preparation of cariprazine hydrochloride - Google Patents.
  • Palladium-Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

Sources

Validating the structure of novel compounds synthesized from tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Validation Strategies for Derivatives of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Executive Summary

The scaffold This compound represents a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., CDK9 targets) and GPCR ligands. However, its structure presents unique validation challenges: the Boc-piperazine moiety introduces conformational flexibility (rotamers) that complicates NMR interpretation, while the 2-bromo-4-amino substitution pattern creates risks for regioisomeric ambiguity during cross-coupling reactions.

This guide compares standard quality control methods against definitive structural elucidation techniques, providing a tiered strategy for validating novel derivatives synthesized from this core scaffold.

Part 1: The Validation Challenge

When derivatizing this scaffold, researchers typically pursue one of three pathways:

  • Buchwald-Hartwig/Suzuki Coupling: Targeting the C-Br bond.

  • N-Acylation/Reductive Amination: Targeting the aniline (-NH2).

  • Boc-Deprotection: Targeting the piperazine nitrogen.

The Pitfall: Standard 1H NMR often fails to distinguish between regioisomers (e.g., N-arylation vs. C-arylation) and can be misinterpreted due to "ghost peaks" caused by restricted rotation of the Boc-piperazine ring.

Part 2: Comparative Analysis of Validation Methods

Method 1: Mass Spectrometry (LC-MS & HRMS)

Objective: Confirmation of Formula and Halogen Status.

Mechanism: High-Resolution Mass Spectrometry (HRMS) is the first line of defense. The starting material possesses a distinct isotopic signature due to the bromine atom (


).
  • Scenario A (Reaction at -NH2): The bromine remains. The 1:1 doublet isotope pattern must persist in the product.

  • Scenario B (Reaction at -Br): The bromine is lost. The isotope pattern must collapse to a standard M+H singlet (assuming no new halogens are introduced).

Critical Fragmentation Pattern: Boc-piperazine derivatives exhibit a predictable fragmentation pathway in ESI-MS/MS.

  • Loss of tert-butyl group:

    
    .
    
  • Loss of Boc group:

    
    .
    
  • Diagnostic Value: If the Boc group is intact, these fragments confirm the piperazine ring's integrity.

Method 2: Nuclear Magnetic Resonance (NMR)

Objective: Connectivity and Regiochemistry.[1]

The "Rotamer" Trap in 1H NMR: The Boc-piperazine ring often exhibits restricted rotation at room temperature (25°C), leading to signal broadening or peak splitting (doubling of signals) that mimics impurities.

  • Solution: Perform Variable Temperature (VT) NMR at 50–80°C (in DMSO-

    
    ) to coalesce rotamers into sharp singlets.
    

Definitive Assignment (2D NMR): To distinguish regioisomers (e.g., did the electrophile attack the aniline nitrogen or the phenyl ring carbon?), HMBC (Heteronuclear Multiple Bond Correlation) is required.

  • Key Correlation: Look for a 3-bond correlation (

    
    ) between the aniline protons and the quaternary carbons of the phenyl ring.
    
Method 3: X-Ray Crystallography

Objective: Absolute Configuration.

When NMR signals overlap significantly or atropisomerism (axial chirality) is suspected due to the bulky bromine/piperazine proximity, X-ray diffraction is the only method to guarantee 100% structural certainty.

Part 3: Comparative Data Summary

FeatureTier 1: Routine Screening (LC-MS + 1D NMR)Tier 2: Definitive Assignment (HRMS + 2D NMR)Tier 3: Gold Standard (X-Ray Crystallography)
Primary Utility Rapid confirmation of reaction completion.Proof of connectivity and regio-selectivity.Absolute spatial configuration & salt form.
Regioisomer Resolution Low. Cannot reliably distinguish N- vs C-substitution.High. HMBC links protons to specific carbon skeletons.Definitive. Visualizes atom placement.
Piperazine Dynamics Poor. Rotamers appear as "impurities."Medium. HSQC helps, but VT-NMR is preferred.Excellent. Freezes a single conformer.
Throughput High (Minutes).Medium (Hours).[1][2]Low (Days/Weeks).
Cost $


$

Part 4: Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Boc-Piperazines

Use this when 1H NMR shows broad/split peaks.

  • Sample Prep: Dissolve 5-10 mg of derivative in 0.6 mL DMSO-

    
    . (Avoid 
    
    
    
    as its boiling point is too low for effective coalescence).
  • Initial Scan: Acquire spectrum at 298 K (25°C). Note broad signals at 3.3–3.6 ppm (piperazine methylene).

  • Stepwise Heating: Increase probe temperature in 10 K increments (308 K, 318 K, 328 K).

  • Coalescence: At ~343 K (70°C), piperazine signals should sharpen into distinct triplets/singlets.

  • Validation: If peaks sharpen, the "impurities" were rotamers. If they remain distinct, they are chemical impurities.

Protocol B: HMBC Regioisomer Verification

Use to confirm N-alkylation vs. C-alkylation.

  • Pulse Sequence: Gradient-selected HMBC (long-range C-H coupling).

  • Optimization: Set long-range coupling constant delay (

    
    ) to 8 Hz (approx 60 ms).
    
  • Analysis:

    • Locate the Aniline -NH proton (if remaining) or the new alkyl protons.

    • Check for correlations to the Phenyl Ring carbons (

      
      ).
      
    • Logic: An N-alkylation will show correlations to the ipso-carbon of the phenyl ring. A C-alkylation (e.g., ortho-substitution) will show correlations to different ring carbons.

Part 5: Visualization of Validation Logic

Figure 1: Structural Validation Decision Matrix

This workflow guides the scientist from crude product to IND-ready structural proof.

ValidationWorkflow Start Crude Derivative (From Boc-Piperazine Scaffold) LCMS Step 1: LC-MS (ESI+) Start->LCMS IsotopeCheck Check Br Isotope Pattern (79Br/81Br doublet?) LCMS->IsotopeCheck IsotopeCheck->Start Unexpected Pattern (Reaction Failed) NMR_1D Step 2: 1H NMR (DMSO-d6) IsotopeCheck->NMR_1D Pattern Matches Expected Structure BroadPeaks Are Piperazine Signals Broad/Split? NMR_1D->BroadPeaks VT_NMR Execute VT-NMR (343 K) Coalescence Check BroadPeaks->VT_NMR Yes (Rotamers) NMR_2D Step 3: 2D NMR (HMBC/HSQC) BroadPeaks->NMR_2D No (Sharp Signals) VT_NMR->NMR_2D Signals Sharpen XRay Step 4: X-Ray Crystallography NMR_2D->XRay Ambiguous Regiochemistry End Validated Structure NMR_2D->End Connectivity Confirmed

Caption: Decision matrix for validating piperazine-aniline derivatives. Note the critical branch point for VT-NMR to resolve rotameric broadening common in Boc-piperazines.

Figure 2: Mass Spectrometry Fragmentation Logic

Diagnostic fragmentation pathways for the Boc-piperazine scaffold.

MS_Fragmentation Parent Parent Ion [M+H]+ Frag1 Loss of t-Butyl [M+H - 56]+ Parent->Frag1 -C4H8 (Isobutene) Frag2 Loss of Boc Group [M+H - 100]+ Frag1->Frag2 -CO2 Core Piperazine Core (Diagnostic for Scaffold) Frag2->Core Further Fragmentation

Caption: Characteristic ESI+ fragmentation pathway. The sequential loss of isobutene (56 Da) and CO2 (44 Da) confirms the integrity of the Boc-piperazine moiety.

References

  • Food and Drug Administration (FDA). Guidance for Industry: Q3A Impurities in New Drug Substances. (Rev. 2). [Link] [3]

  • National Institutes of Health (NIH) / PubChem. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate Compound Summary.[Link] [3]

  • MDPI Molecules. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (Detailed analysis of piperazine rotamers and VT-NMR protocols). [Link] [3]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Application of 2D NMR for aromatic substitution patterns). [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。